2,3-DCPE
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15Cl2NO2 |
|---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol |
InChI |
InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2 |
InChI Key |
QVEIRCZEBQRCTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO |
Synonyms |
2,3-DCPE 2-((3-(2,3-dichlorophenoxy)propyl)amino)ethanol |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 2,3-DCPE: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mechanism of action for the small molecule 2,3-DCPE, identified as 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol . This document is intended for researchers, scientists, and drug development professionals. This compound has been demonstrated to be a potent inducer of S phase cell cycle arrest and apoptosis in colorectal cancer cells. The core of its mechanism lies in the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, initiated by DNA damage. This guide details the molecular interactions, signaling cascades, and provides experimental protocols and quantitative data from key studies.
Introduction
The search for novel anti-cancer therapeutics has led to the investigation of numerous small molecules capable of modulating critical cellular processes. This compound has emerged as a compound of interest due to its efficacy in inhibiting cancer cell proliferation.[1] This document aims to provide a detailed technical understanding of its mechanism of action.
Molecular Mechanism of Action
The primary mechanism of action of this compound involves the induction of DNA damage, which subsequently activates a well-defined signaling cascade, leading to cell cycle arrest and apoptosis.
Induction of DNA Damage
This compound treatment leads to the phosphorylation of H2A histone family member X (H2A.X), a sensitive marker of DNA double-strand breaks.[1] This initial event triggers the DNA damage response (DDR).
Activation of the ATM/ATR Signaling Pathway
The presence of DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. These are master regulators of the DDR.[1] While it is not definitively confirmed that ATM/ATR are direct targets of this compound, their activation is a critical downstream event.[1]
Chk1 Phosphorylation and Cdc25A Degradation
Activated ATM/ATR kinases phosphorylate checkpoint kinase 1 (Chk1) at Ser317 and Ser345.[1] This phosphorylation event marks Chk1 as active. Activated Chk1, in turn, targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation.
S Phase Cell Cycle Arrest
Cdc25A is a crucial phosphatase that regulates the activity of cyclin-dependent kinases (CDKs) required for the transition from G1 to S phase and for progression through S phase. Its degradation leads to the inactivation of these CDKs, resulting in an arrest of the cell cycle in the S phase. This provides the cell with time to repair the DNA damage or, if the damage is too severe, to undergo apoptosis.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the quantitative data from key experiments investigating the effects of this compound on DLD-1 colon cancer cells.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Duration (hours) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| DMSO (Control) | 18 | 55.2 | 35.8 | 9.0 |
| 20 µM this compound | 8 | 50.1 | 42.3 | 7.6 |
| 20 µM this compound | 10 | 45.2 | 48.9 | 5.9 |
| 20 µM this compound | 12 | 38.7 | 55.1 | 6.2 |
| 20 µM this compound | 14 | 25.4 | 68.3 | 6.3 |
| 20 µM this compound | 16 | 15.1 | 79.2 | 5.7 |
| 20 µM this compound | 18 | 10.3 | 83.0 | 6.7 |
Data extracted from a study on DLD-1 colon cancer cells.
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S Phase Arrest
| Treatment | % Cells in S Phase |
| DMSO (Control) | 35.8 |
| 20 µM this compound | 83.0 |
| 20 µM this compound + 2 mM Caffeine (B1668208) | 39.6 |
| 20 µM this compound + 500 nM Wortmannin | 48.2 |
Data shows that ATM/ATR inhibitors, caffeine and wortmannin, partially abrogate the S phase arrest induced by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
The human colon cancer cell line DLD-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded and allowed to attach overnight before treatment with this compound (dissolved in DMSO) or vehicle control.
Western Blot Analysis
Objective: To determine the expression levels of key proteins in the signaling pathway.
References
An In-depth Technical Guide to the Synthesis and Purification of 2,3-DCPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-DCPE, chemically known as 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride, is a small molecule of significant interest in cancer research. It has been shown to selectively induce apoptosis and downregulate the anti-apoptotic protein Bcl-xL in various human cancer cell lines, while exhibiting lower toxicity towards normal cells.[1][2] Furthermore, this compound can induce S-phase arrest in cancer cells through the activation of ERK-mediated pathways.[2] This technical guide provides a comprehensive overview of a plausible synthetic route and purification methods for this compound, along with its key chemical and biological data.
Chemical Properties and Data
A summary of the key chemical and physical properties of this compound hydrochloride is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ · HCl | [2] |
| Molecular Weight | 300.61 g/mol | |
| Appearance | White solid | |
| Melting Point | 139 - 142 °C (decomposes) | |
| Purity (by HPLC) | ≥98% | |
| Solubility | Water (up to 100 mM), PBS (pH 7.2, up to 10 mg/ml), DMSO (up to 30 mg/ml), DMF (up to 30 mg/ml), Ethanol (up to 20 mg/ml) |
Proposed Synthesis of this compound
Overall Reaction Scheme:
Experimental Workflow for the Synthesis of this compound
Caption: Proposed three-step synthesis of this compound Hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(3-Bromopropoxy)-2,3-dichlorobenzene
-
Materials: 2,3-dichlorophenol, 1-bromo-3-chloropropane, anhydrous potassium carbonate (K₂CO₃), acetone.
-
Procedure: a. To a solution of 2,3-dichlorophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents). b. Stir the mixture at room temperature for 30 minutes. c. Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture. d. Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. After completion, cool the mixture to room temperature and filter off the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure. g. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. h. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-(3-bromopropoxy)-2,3-dichlorobenzene.
Step 2: Synthesis of 2-[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol (this compound Free Base)
-
Materials: 1-(3-bromopropoxy)-2,3-dichlorobenzene, ethanolamine.
-
Procedure: a. In a sealed reaction vessel, dissolve 1-(3-bromopropoxy)-2,3-dichlorobenzene (1 equivalent) in an excess of ethanolamine (5-10 equivalents). b. Heat the reaction mixture at 80-100 °C for 24-48 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and remove the excess ethanolamine under vacuum. e. Partition the residue between water and an organic solvent (e.g., dichloromethane). f. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. g. Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield the free base of this compound.
Step 3: Formation of this compound Hydrochloride
-
Materials: this compound free base, hydrochloric acid solution in diethyl ether.
-
Procedure: a. Dissolve the purified this compound free base in a minimal amount of anhydrous diethyl ether. b. Cool the solution in an ice bath. c. Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring. d. A white precipitate of this compound hydrochloride will form. e. Continue stirring in the ice bath for 30 minutes. f. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification and Characterization
Purification of the final product and intermediates is crucial for obtaining high-purity this compound.
| Step | Purification Method | Analytical Techniques for Characterization |
| Intermediate 1 | Column Chromatography (Silica Gel) | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| This compound (Free Base) | Column Chromatography (Silica Gel) | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |
| This compound Hydrochloride | Recrystallization/Precipitation | ¹H NMR, ¹³C NMR, HPLC, Elemental Analysis, Melting Point |
¹H NMR and ¹³C NMR data for this compound hydrochloride would be consistent with its chemical structure.
Biological Activity and Signaling Pathway
This compound exerts its anti-cancer effects by inducing DNA damage, leading to S-phase cell cycle arrest and apoptosis. The key signaling pathway involved is the ATM/ATR-Chk1-Cdc25A pathway.
Signaling Pathway of this compound in Colon Cancer Cells
Caption: this compound induces S-phase arrest via the ATM/ATR-Chk1-Cdc25A pathway.
This technical guide outlines a feasible synthetic pathway for this compound hydrochloride, a promising anti-cancer agent. The described methods for synthesis and purification, along with the provided chemical and biological data, offer a valuable resource for researchers and professionals in the field of drug discovery and development. Further optimization of the reaction conditions and purification procedures may be necessary to achieve higher yields and purity on a larger scale.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
2,3-DCPE: A Selective Proapoptotic Compound for Cancer Therapy
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-DCPE (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol), a promising small molecule with selective proapoptotic activity against cancer cells. This document details its mechanism of action, summarizes its efficacy in various cancer cell lines, and provides detailed protocols for key experimental procedures used to characterize its effects.
Introduction
This compound is a synthetic compound that has demonstrated significant potential as an anticancer agent.[1] It selectively induces apoptosis in a variety of cancer cell lines while exhibiting considerably lower toxicity towards normal human cells, such as fibroblasts.[2][3] This selectivity is a critical attribute for the development of targeted cancer therapies with improved safety profiles. This guide will delve into the molecular pathways modulated by this compound and provide the necessary technical information for its evaluation in a research and development setting.
Mechanism of Action: Induction of DNA Damage and Apoptosis
This compound exerts its anticancer effects through a multi-faceted mechanism that culminates in the induction of S-phase cell cycle arrest and apoptosis. The core of its action lies in its ability to cause DNA damage, which in turn activates a cascade of cellular responses.
DNA Damage and Activation of the ATM/ATR Pathway
Treatment of cancer cells with this compound leads to the phosphorylation of H2A histone family member X (p-H2A.X), a sensitive biomarker of DNA double-strand breaks.[4][5] This DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response (DDR).
S-Phase Arrest via the Chk1-Cdc25A Signaling Pathway
The activation of ATM/ATR initiates a signaling cascade that leads to the phosphorylation and activation of checkpoint kinase 1 (Chk1). Activated Chk1 then targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase of the cell cycle, resulting in S-phase arrest. This cell cycle arrest is a protective mechanism to allow for DNA repair; however, in the presence of extensive damage induced by this compound, it can trigger apoptosis.
Induction of Apoptosis through Bcl-xL Downregulation
A key component of this compound's proapoptotic activity is its ability to downregulate the anti-apoptotic protein Bcl-xL. Bcl-xL is a member of the Bcl-2 family of proteins that regulate the intrinsic pathway of apoptosis by controlling the permeability of the mitochondrial outer membrane. By reducing the levels of Bcl-xL, this compound shifts the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
The signaling pathway for this compound-induced S-phase arrest is depicted in the following diagram:
Caption: Signaling pathway of this compound leading to S-phase arrest and apoptosis.
Quantitative Data: In Vitro Efficacy
The selective cytotoxicity of this compound has been evaluated in various human cancer cell lines and compared to its effect on normal human fibroblasts. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0.89 | |
| DLD-1 | Colon Cancer | Not explicitly stated, but effective at 20 µM | |
| A549 | Lung Cancer | Not explicitly stated, but induces apoptosis | |
| SK-N-DZ | Neuroblastoma | Synergistic effect at 20 µM with 4-HPR | |
| SH-SY5Y | Neuroblastoma | Synergistic effect at 20 µM with 4-HPR | |
| IMR-32 | Neuroblastoma | Less sensitive than SK-N-DZ and SH-SY5Y | |
| Normal Human Fibroblasts (NHFBs) | Normal Cells | 12.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's activity.
Cell Viability Assay (XTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well flat-bottom microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 4 days).
-
XTT Labeling:
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract non-specific background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
References
The Role of 2,3-DCPE in the Downregulation of Bcl-xL: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The evasion of apoptosis is a hallmark of cancer, often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-xL. Targeting these survival proteins is a key strategy in modern oncology. This document provides a comprehensive technical overview of 2,[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), a novel small molecule that has demonstrated potent pro-apoptotic activity in cancer cells. We delve into the molecular mechanisms of this compound, focusing on its primary role in downregulating Bcl-xL protein expression, leading to the activation of the intrinsic apoptotic pathway. This guide summarizes the critical quantitative data, details the experimental protocols used to elucidate its function, and provides visual diagrams of the associated signaling pathways and workflows.
Introduction: Targeting Bcl-xL in Cancer Therapy
The Bcl-2 family of proteins are central regulators of the mitochondrial (intrinsic) pathway of apoptosis. The family is composed of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these factions dictates cell fate. However, in many malignancies, this balance is skewed toward survival through the overexpression of anti-apoptotic proteins like Bcl-xL, which sequesters pro-apoptotic proteins and prevents mitochondrial outer membrane permeabilization (MOMP). This makes Bcl-xL a prime therapeutic target. The small molecule this compound has emerged as a promising agent that selectively induces apoptosis in cancer cells by disrupting this survival mechanism through the targeted downregulation of Bcl-xL.[1][2][3]
Core Mechanism: this compound-Mediated Apoptosis
This compound is a synthetic compound identified for its potent and selective cytotoxic effects against various cancer cell lines while showing significantly less toxicity towards normal human fibroblasts.[1][2] Its primary mechanism of action involves the induction of apoptosis through the specific attenuation of Bcl-xL protein levels.
Downregulation of Bcl-xL Protein
The central event in this compound-induced apoptosis is the reduction of cellular Bcl-xL protein. Time-course studies have shown that the decrease in Bcl-xL protein begins approximately 8 to 16 hours after treatment with this compound, becoming more pronounced by 24 hours. Interestingly, this effect does not occur at the transcriptional level; real-time PCR analysis revealed that Bcl-xL mRNA levels remain unchanged following treatment. This suggests that this compound mediates Bcl-xL downregulation through a post-transcriptional mechanism, possibly by affecting protein stability or translation, although the precise mechanism remains to be fully elucidated.
Activation of the Intrinsic and Extrinsic Apoptotic Pathways
The reduction in Bcl-xL unleashes pro-apoptotic signaling, culminating in programmed cell death. The key downstream events include:
-
Mitochondrial Disruption : The loss of Bcl-xL function leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation : Released cytochrome c triggers the activation of the caspase cascade. This compound treatment results in the cleavage and activation of initiator caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), as well as the executioner caspase-3.
-
Substrate Cleavage : Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis.
The indispensable role of Bcl-xL downregulation in this process was confirmed experimentally. Enforced overexpression of Bcl-xL in cancer cells was sufficient to block this compound-induced apoptosis and prevent the cleavage of caspases.
Induction of DNA Damage and S-Phase Arrest
In addition to its effects on the apoptotic machinery, this compound has been shown to induce DNA damage, as evidenced by the phosphorylation of histone H2A.X. This damage activates the ATM/ATR signaling pathway, which in turn leads to the phosphorylation of Chk1 and subsequent degradation of Cdc25A. The result is a halt in cell cycle progression, specifically an arrest in the S phase.
References
An In-depth Technical Guide to the Discovery and Characterization of 2,3-DCPE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of the novel small molecule 2,3-DCPE (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol). Initially identified through a chemical library screening for novel anticancer agents, this compound has demonstrated potent pro-apoptotic and cell cycle inhibitory effects, particularly in colon cancer cell lines. This document details the current understanding of its molecular signaling pathways, presents available quantitative data on its efficacy, and outlines the experimental protocols used in its characterization. The information is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.
Discovery of this compound
The small molecule this compound was identified from a chemical library provided by ChemBridge Corporation during a screening campaign for novel anticancer compounds. The initial screening revealed that this compound was particularly effective at inducing apoptosis in various cancer cell lines while exhibiting lower toxicity towards normal human fibroblasts, highlighting its potential as a selective anticancer agent.
Mechanism of Action
Subsequent mechanistic studies have elucidated that this compound exerts its anticancer effects primarily through the induction of DNA damage. This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathways. The activation of this cascade results in S-phase cell cycle arrest and ultimately triggers apoptosis in cancer cells.
The ATM/ATR-Chk1-Cdc25A Signaling Pathway
The primary mechanism of action of this compound involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3][4][5] Upon DNA damage induced by this compound, ATM and ATR kinases are activated. These kinases then phosphorylate and activate the checkpoint kinase 1 (Chk1). Activated Chk1, in turn, targets the cell division cycle 25A (Cdc25A) phosphatase for degradation. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase of the cell cycle, leading to S-phase arrest.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| LoVo | Human Colon Cancer | 0.89 | |
| Normal Human Fibroblasts | Normal Human Fibroblasts | 12.6 |
Table 1: IC50 Values of this compound
| Cell Line | Treatment | Effect | Reference |
| DLD-1 | 20 µM this compound | Increase in S-phase cell population over time | |
| DLD-1 | 20 µM this compound + 2 mM Caffeine | Reduction of S-phase cells from 83% to 39.6% | |
| DLD-1 | 20 µM this compound + 500 nM Wortmannin | Reduction of S-phase cells from 83% to 48.2% |
Table 2: Cell Cycle Effects of this compound in DLD-1 Colon Cancer Cells
Experimental Protocols
This section provides an overview of the key experimental protocols used in the characterization of this compound.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. The compound is commercially available from suppliers such as Thermo Scientific Chemicals. The chemical name is 2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride.
Cell Viability Assay
The cytotoxic effects of this compound are typically determined using a cell viability assay, such as the XTT assay.
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 4 days).
-
Add the XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in the signaling pathway affected by this compound.
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Chk1, Cdc25A, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Harvest treated and control cells and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium (B1200493) iodide (PI).
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
Apoptosis induction by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
Protocol:
-
Harvest treated and control cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound is a promising small molecule with selective anticancer activity. Its mechanism of action, involving the induction of DNA damage and subsequent activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, provides a clear rationale for its observed effects on S-phase arrest and apoptosis in cancer cells. The quantitative data available to date supports its potency and selectivity, particularly in colon cancer models. While a detailed synthesis protocol is not publicly available, the compound can be procured from commercial sources for further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound in various cancer types and to elucidate more detailed aspects of its molecular pharmacology. Future research should focus on expanding the evaluation of this compound in a broader range of cancer cell lines and in in vivo models to further validate its potential as a clinical candidate.
References
Preliminary Studies on 2,3-DCPE in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary research on 2,3-dichloro-N-(pent-4-en-1-yl) benzenesulfonamide (B165840) (2,3-DCPE), a small molecule with demonstrated anticancer properties. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Findings: Mechanism of Action and Cytotoxicity
Preliminary studies indicate that this compound exerts its anticancer effects through multiple mechanisms, primarily by inducing DNA damage and modulating key signaling pathways involved in cell cycle regulation and apoptosis. Research has highlighted its efficacy in various cancer cell lines, including colon and ovarian carcinoma.
In colon cancer cells, this compound has been shown to cause DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway. This activation results in S-phase cell cycle arrest and, ultimately, apoptosis.[1][2][3][4] In ovarian carcinoma cell lines, this compound induces apoptosis and G0/G1 cell cycle arrest.[5] This is associated with the modulation of key regulatory proteins, including the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the upregulation of the cell cycle inhibitor p21WAF1/CIP1.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound in various cancer cell lines.
Table 1: Effects of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | Duration (hours) | % of Cells in S Phase |
| 20 µM this compound | 8 | Increased |
| 20 µM this compound | 10 | Increased |
| 20 µM this compound | 12 | Increased |
| 20 µM this compound | 14 | Increased |
| 20 µM this compound | 16 | Increased |
| 20 µM this compound | 18 | Increased |
Note: The original study presented this as a time-dependent increase without specifying the exact percentages at each time point in the abstract.
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S Phase Arrest in DLD-1 Cells
| Treatment | % of Cells in S Phase |
| This compound alone | 83% |
| This compound + Caffeine (2 mM) | 39.6% |
| This compound + Wortmannin (500 nM) | 48.2% |
**
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability Assay
-
Cell Lines: Human cancer cell lines (e.g., DLD-1, OAW42, IGROV1-R10, SKOV3) and normal human fibroblasts.
-
Treatment: Cells were treated with varying concentrations of this compound or DMSO (as a control).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays were used.
-
Analysis: The viability of treated cells was determined as a percentage relative to the DMSO-treated control cells, which was set to 100%. Experiments were typically performed in quadruplicate and repeated at least twice.
Western Blotting
-
Objective: To determine the expression levels of specific proteins involved in cell cycle and apoptosis pathways.
-
Procedure:
-
Cells were treated with this compound for specified durations.
-
Total cell lysates were prepared.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., p-H2A.X, Chk1, Cdc25A, Bcl-2, Bcl-xL, p21WAF1/CIP1, ERK).
-
Membranes were then incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Cell Cycle Analysis
-
Objective: To analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
-
Cells were treated with this compound for various time points.
-
Cells were harvested, washed with PBS, and fixed in 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases was determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound signaling pathway in colon cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and chemosensitizing effects of this compound in ovarian carcinoma cell lines: link with ERK activation and modulation of p21WAF1/CIP1, Bcl-2 and Bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2,3-DCPE on Cell Cycle Progression and S-Phase Arrest: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (2,3-DCPE), a small molecule inhibitor, has emerged as a compound of interest in oncology research due to its demonstrated ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's effect on the cell cycle, with a particular focus on its capacity to induce S-phase arrest. The information presented herein is synthesized from key research findings to support further investigation and drug development efforts.
Core Mechanism: Induction of S-Phase Arrest via DNA Damage Response
Recent studies have elucidated that this compound's primary mechanism for inducing cell cycle arrest is through the activation of the DNA damage response (DDR) pathway, leading to a halt in the S-phase.[4][5] This process is critical for preventing the replication of damaged DNA and is a common target for anti-cancer therapies. The key signaling cascade initiated by this compound is the ATM/ATR-Chk1-Cdc25A pathway.
Signaling Pathway
The treatment of cancer cells with this compound initiates a cascade of molecular events:
-
DNA Damage: this compound induces DNA damage, a fact substantiated by the upregulation of phosphorylated H2A histone family member X (p-H2A.X), a well-established biomarker for DNA double-strand breaks.
-
ATM/ATR Activation: This DNA damage subsequently activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases, which are central regulators of the DNA damage response.
-
Chk1 Phosphorylation: Activated ATM and ATR then phosphorylate Checkpoint Kinase 1 (Chk1) at Ser317 and Ser345.
-
Cdc25A Degradation: The phosphorylation of Chk1 leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A). Cdc25A is essential for the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that drive the transition from G1 to S phase and progression through S phase.
-
S-Phase Arrest: The degradation of Cdc25A prevents the activation of necessary CDKs, resulting in cell cycle arrest in the S-phase.
Additionally, research has pointed to the involvement of the ERK/p21 pathway in this compound-induced S-phase arrest, operating in a p53-independent manner. The activation of ERK has been correlated with the upregulation of the cyclin-dependent kinase inhibitor p21, which can also contribute to cell cycle arrest.
Signaling pathway of this compound-induced S-phase arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell cycle distribution in DLD-1 human colon cancer cells.
Table 1: Time-Dependent Effect of this compound on S-Phase Arrest
| Treatment Time (hours) | Concentration | Cell Line | Percentage of Cells in S-Phase |
| 8 | 20 µM | DLD-1 | Increased |
| 10 | 20 µM | DLD-1 | Increased |
| 12 | 20 µM | DLD-1 | Increased |
| 14 | 20 µM | DLD-1 | Increased |
| 16 | 20 µM | DLD-1 | Increased |
| 18 | 20 µM | DLD-1 | Increased |
| 24 | 20 µM | DLD-1 | Peak Arrest |
| 32 | 20 µM | DLD-1 | Peak Arrest |
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S-Phase Arrest
| Treatment | Concentration | Cell Line | Percentage of Cells in S-Phase |
| This compound | 20 µM | DLD-1 | 83% |
| This compound + Caffeine | 2 mM | DLD-1 | 39.6% |
| This compound + Wortmannin | 500 nM | DLD-1 | 48.2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Culture and Treatment
DLD-1 human colon cancer cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before being treated with this compound dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept constant across all conditions.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.
-
Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blotting for Protein Expression
Objective: To assess the levels of key proteins in the signaling pathway.
Protocol:
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies specific for p-H2A.X, Chk1, p-Chk1 (Ser317/345), Cdc25A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
General experimental workflow for studying this compound's effects.
Conclusion and Future Directions
The available evidence strongly indicates that this compound induces S-phase arrest in cancer cells, primarily through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, which is a consequence of DNA damage. The involvement of the ERK/p21 pathway suggests a multi-faceted mechanism of action. These findings position this compound as a promising candidate for further preclinical and clinical investigation as a potential anti-cancer agent. Future research should aim to fully elucidate the interplay between the ATM/ATR and ERK pathways, explore the efficacy of this compound in a broader range of cancer models, and investigate potential synergistic effects when combined with other chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of S-phase arrest and p21 overexpression by a small molecule 2[[3-(2,3-dichlorophenoxy)propyl] amino]ethanol in correlation with activation of ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An Initial Investigation into the Signaling Pathways of 2,3-DCPE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dichloro-N-cyclopentyl-ethan-1-amine (2,3-DCPE) is a novel small molecule that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer. This technical guide provides an in-depth overview of the initial investigations into the signaling pathways modulated by this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of the elucidated signaling cascades.
Core Signaling Pathways of this compound
Initial research has identified two primary signaling pathways activated by this compound in cancer cells: the ATM/ATR-Chk1-Cdc25A DNA damage response pathway and a p53-independent ERK/p21-mediated pathway, both of which contribute to S-phase cell cycle arrest. Furthermore, this compound has been shown to induce apoptosis through the intrinsic pathway involving the Bcl-2 family of proteins.
ATM/ATR-Chk1-Cdc25A Signaling Pathway
Treatment of colon cancer cells with this compound leads to DNA damage, a critical event that triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[1][2] These kinases are central to the DNA damage response (DDR). The activation of ATM/ATR initiates a signaling cascade that results in the phosphorylation and activation of Checkpoint Kinase 1 (Chk1) at Ser317 and Ser345.[1] Activated Chk1, in turn, phosphorylates and promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase.[1] The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for S-phase progression, ultimately leading to S-phase cell cycle arrest.[1] A key indicator of this compound-induced DNA damage is the increased phosphorylation of H2A histone family member X (H2A.X).
p53-Independent ERK/p21 Signaling Pathway
In addition to the ATM/ATR pathway, this compound has been reported to induce S-phase arrest through a p53-independent mechanism involving the activation of the Extracellular signal-regulated kinase (ERK) and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21. This pathway appears to function in parallel to the ATM/ATR cascade. The activation of ERK by this compound leads to increased expression of p21, which in turn inhibits CDK activity, contributing to the observed S-phase arrest. This p53-independent activation of p21 is a significant finding, as many tumors harbor p53 mutations.
Apoptosis Induction Pathway
This compound is a potent inducer of apoptosis. The apoptotic cascade initiated by this compound involves the intrinsic (mitochondrial) pathway. A key event in this process is the downregulation of the anti-apoptotic protein Bcl-xL. This shifts the balance towards pro-apoptotic Bcl-2 family members, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial investigation of this compound's effects on various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | 1.95 |
| H1299 | Lung Cancer | 2.24 |
| A549 | Lung Cancer | 2.69 |
| Normal Human Fibroblasts | Normal | 12.6 |
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | % of Cells in S-Phase |
| Control (DMSO) | Baseline |
| This compound (20 µM) | 83% (peak) |
| This compound (20 µM) + Caffeine (2 mM) | 39.6% |
| This compound (20 µM) + Wortmannin (500 nM) | 48.2% |
Table 3: Key Protein Expression and Phosphorylation Changes Induced by this compound
| Protein | Change | Method | Cell Line |
| p-H2A.X | Increased | Western Blot | DLD-1 |
| p-Chk1 (Ser317/345) | Increased | Western Blot | DLD-1 |
| Cdc25A | Decreased | Western Blot | DLD-1 |
| p-ERK | Increased | Western Blot | DLD-1 |
| p21 | Increased | Western Blot | DLD-1 |
| Bcl-xL | Decreased | Western Blot | DLD-1, A549 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's signaling pathways.
Cell Viability Assay (XTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer and normal cells and to calculate the IC50 values.
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 96 hours).
-
Add XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) and electron-coupling reagent to each well.
-
Incubate the plates for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Measure the absorbance of the samples at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation status of key proteins in the signaling pathways affected by this compound.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound (e.g., 20 µM) for various time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-H2A.X, p-Chk1, Cdc25A, p-ERK, p21, Bcl-xL, β-actin) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, but a starting dilution of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.
Protocol:
-
Treat cells with this compound (e.g., 20 µM) for the indicated time points.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cytochrome c Release Assay
Objective: To determine if this compound induces the release of cytochrome c from the mitochondria into the cytosol.
Protocol:
-
Treat cells with this compound.
-
Harvest the cells and fractionate them into cytosolic and mitochondrial fractions using a mitochondrial isolation kit.
-
Perform Western blot analysis on both fractions as described above, using an antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates cytochrome c release.
Conclusion
The initial investigation into the signaling pathways of this compound has revealed a multi-pronged mechanism of action against cancer cells. By inducing DNA damage and activating the ATM/ATR-Chk1-Cdc25A pathway, as well as the p53-independent ERK/p21 pathway, this compound effectively halts cell cycle progression in the S-phase. Furthermore, its ability to downregulate the anti-apoptotic protein Bcl-xL and trigger the intrinsic apoptosis pathway highlights its potential as a potent anti-cancer agent. This technical guide provides a foundational understanding of this compound's cellular effects and offers detailed protocols to facilitate further research into its therapeutic potential. Future studies should aim to further elucidate the intricate molecular interactions and explore the efficacy of this compound in preclinical in vivo models.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-DCPE Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-DCPE hydrochloride (2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol hydrochloride), a small molecule with significant potential in cancer research. This document details its chemical structure, physicochemical characteristics, and biological activity, with a focus on its mechanism of action involving key signaling pathways. Experimental protocols for its analysis and the investigation of its cellular effects are also provided.
Physicochemical Properties
This compound hydrochloride is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol, monohydrochloride | [2] |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | [2] |
| Molecular Weight | 300.6 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | |
| Melting Point | 139 - 142°C (decomposes) | |
| Solubility | ||
| DMF | ~30 mg/mL | |
| DMSO | ~30 mg/mL | |
| Ethanol | ~20 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years at -20°C |
Synthesis and Characterization
While the precise, proprietary synthesis protocol for this compound hydrochloride as part of a chemical library is not publicly available, a representative synthesis of similar aryloxypropanolamine derivatives can be proposed. A common route involves the reaction of a substituted phenol (B47542) with an appropriate propyl halide, followed by amination.
Representative Synthesis Scheme:
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound hydrochloride would be confirmed by ¹H and ¹³C NMR. While specific peak assignments are not detailed in available literature, the data is reported to be "consistent with structure". A typical protocol would involve dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquiring spectra on a 400 or 500 MHz spectrometer.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reversed-phase HPLC. A certificate of analysis for a commercial batch shows 100% purity. A general method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing an acidic modifier like formic or trifluoroacetic acid, with UV detection at an appropriate wavelength.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound.
Biological Activity and Mechanism of Action
This compound hydrochloride has been identified as a pro-apoptotic compound with selectivity for cancer cells over normal cells. It induces apoptosis and S-phase cell cycle arrest in various cancer cell lines. This activity is mediated through the modulation of at least two key signaling pathways: the ATM/ATR-Chk1-Cdc25A pathway and the ERK pathway.
Induction of S-Phase Arrest via the ATM/ATR-Chk1-Cdc25A Pathway
This compound hydrochloride induces DNA damage, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate Chk1 (Checkpoint kinase 1). Activated Chk1, in turn, phosphorylates and promotes the degradation of Cdc25A (Cell division cycle 25A) phosphatase. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase, resulting in cell cycle arrest.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of 2,3-DCPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dicyanophenyl-epoxide (2,3-DCPE) is a synthetic small molecule that has demonstrated potential as an anticancer agent.[1] In vitro studies have shown that this compound can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells, particularly in colorectal cancer cell lines.[1][2] The primary mechanism of action involves the induction of DNA damage, leading to the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway and subsequent S phase arrest in the cell cycle.[1][3] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers the DNA Damage Response (DDR), a network of signaling pathways that sense, signal, and repair DNA lesions. In the context of this compound's activity, the key pathway involves the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases. These kinases then phosphorylate and activate Checkpoint Kinase 1 (Chk1), which in turn leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A). The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) necessary for S phase progression, resulting in S phase arrest.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies of this compound.
| Parameter | Cell Line | Value | Reference |
| Concentration for S phase arrest | DLD-1 (colon cancer) | 20 µM | |
| Treatment time for S phase arrest | DLD-1 (colon cancer) | 16-32 hours | |
| Effect of ATM/ATR inhibitors on S phase arrest | DLD-1 (colon cancer) | Caffeine (2 mM) reduced S phase cells from 83% to 39.6%. Wortmannin (500 nM) reduced S phase cells from 83% to 48.2%. | |
| Apoptosis Induction | DLD-1, A549 | Observed at 20 µM after 24 hours |
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture cancer cell lines and treat them with this compound to assess its effects.
Materials:
-
DLD-1 colon cancer cells (or other suitable cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
DMSO (vehicle control)
-
Incubator (37°C, 5% CO2)
-
Cell culture flasks/plates
Protocol:
-
Culture DLD-1 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete growth medium. A final concentration of 20 µM is recommended for initial studies based on published data.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 8, 16, 24, 32 hours) before proceeding with downstream assays.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the ATM/ATR-Chk1-Cdc25A pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM/ATR, anti-p-Chk1, anti-Chk1, anti-Cdc25A, anti-γH2A.X, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
This compound Signaling Pathway
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,3-DCPE in Colon Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) is a small molecule compound that has demonstrated significant anti-cancer properties in colorectal cancer (CRC) cells.[1][2] This synthetic compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest, making it a compound of interest for cancer research and drug development.[1][2]
The primary mechanism of action for this compound in colon cancer cells involves the induction of DNA damage.[1] This damage triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR) signaling pathways. The activation of these pathways leads to the phosphorylation of Checkpoint Kinase 1 (Chk1), which in turn mediates the degradation of the cell division cycle 25A (Cdc25A) phosphatase. The culmination of this signaling cascade is the arrest of the cell cycle in the S phase, effectively halting the proliferation of the cancer cells.
These application notes provide detailed protocols for the use of this compound in colon cancer cell culture, with a specific focus on the DLD-1 cell line, and include methodologies for assessing its effects on cell viability, protein expression, and cell cycle progression.
Data Presentation
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| Treatment Concentration for S Phase Arrest | DLD-1 | 20 µM | |
| ATM/ATR Inhibitor Concentration (Caffeine) | DLD-1 | 2 mM | |
| ATM/ATR Inhibitor Concentration (Wortmannin) | DLD-1 | 500 nM | |
| Effect of Caffeine on this compound-induced S Phase Arrest | DLD-1 | Reduction from 83% to 39.6% of cells in S phase | |
| Effect of Wortmannin on this compound-induced S Phase Arrest | DLD-1 | Reduction from 83% to 48.2% of cells in S phase |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in colon cancer cells.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Colon Cancer Cell Culture (DLD-1)
This protocol outlines the basic steps for maintaining and passaging the DLD-1 human colon adenocarcinoma cell line.
Materials:
-
DLD-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture DLD-1 cells in T-75 flasks with complete growth medium in an incubator at 37°C with 5% CO₂.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 2-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 8-10 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.
-
Incubate the new flask at 37°C with 5% CO₂.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of colon cancer cells.
Materials:
-
Colon cancer cells (e.g., DLD-1)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Western Blotting for ATM/ATR Pathway Proteins
This protocol is for analyzing the expression and phosphorylation status of proteins in the ATM/ATR signaling pathway following this compound treatment.
Materials:
-
Treated and untreated colon cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution of colon cancer cells.
Materials:
-
Treated and untreated colon cancer cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for 2,3-DCPE-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,3-dicyano-1,4-dithia-9,10-anthraquinone (2,3-DCPE) for the induction of apoptosis in cancer cell lines. This document outlines the optimal concentration ranges, detailed experimental protocols for apoptosis detection and pathway analysis, and visual representations of the underlying molecular mechanisms.
Introduction
This compound is a synthetic compound that has demonstrated potent pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][2] It has been shown to induce cell cycle arrest and trigger programmed cell death, making it a compound of interest for cancer research and drug development.[3][4] Understanding the optimal concentrations and the molecular pathways involved is crucial for its effective application in pre-clinical studies. This document provides detailed methodologies for investigating this compound-induced apoptosis.
Data Presentation: Efficacy of this compound in Apoptosis Induction
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction in various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colon Cancer | 0.89 | [5] |
| DLD-1 | Colon Cancer | 1.95 | |
| H1299 | Lung Cancer | 2.24 | |
| A549 | Lung Cancer | 2.69 | |
| Normal Human Fibroblasts | Normal | 12.6 |
Table 2: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| DLD-1 | 3.3 | 4 days | Increased proportion of apoptotic cells | |
| A549 & DLD-1 | 20 | 24 hours | Cleavage of caspase-3, -8, -9, and PARP | |
| DLD-1 | 20 | 24 hours | Release of cytochrome c from mitochondria | |
| DLD-1 | 20 | 8-32 hours | S phase arrest and DNA damage | |
| DLD-1/Bcl-XL | 20 | 32 hours | Overexpression of Bcl-XL blocked apoptosis |
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through mechanisms involving both the intrinsic and extrinsic pathways. A key mechanism is the induction of DNA damage, which activates the ATM/ATR signaling cascade, leading to S-phase arrest and apoptosis. Additionally, this compound downregulates the anti-apoptotic protein Bcl-XL, promoting the mitochondrial pathway of apoptosis.
References
Application Notes and Protocols for the Preparation of 2,3-DCPE Stock Solutions
Introduction
2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol (2,3-DCPE) is a small molecule compound identified as a potential novel anticancer agent.[1] It has been shown to selectively induce apoptosis and down-regulate the anti-apoptotic protein Bcl-XL in various human cancer cell lines while having a lesser effect on normal cells.[2] Mechanistically, this compound can induce S-phase cell cycle arrest in cancer cells.[1][3] This is achieved by causing DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[3] These properties make this compound a valuable tool for research in oncology and cell biology.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in research and drug development applications.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound hydrochloride, the common salt form supplied for research.
| Property | Value | Citations |
| Formal Name | 2-[[3-(2,3-dichlorophenoxy)propyl] amino]-ethanol, monohydrochloride | |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ • HCl | |
| Formula Weight | 300.6 g/mol | |
| Purity | ≥98% | |
| Physical Appearance | Crystalline solid; White solid | |
| Storage (Solid) | Store at -20°C, desiccated. Stable for ≥4 years under these conditions. | |
| Storage (Solutions) | Aliquot and store at -20°C or below for up to 1 month. Avoid repeated freeze-thaw cycles. Aqueous solutions should be used the same day and not stored. | |
| Solubility (Organic) | Soluble in DMSO (~30 mg/mL), Dimethyl Formamide (DMF) (~30 mg/mL), and Ethanol (~20 mg/mL). | |
| Solubility (Aqueous) | Soluble in PBS (pH 7.2) at approximately 10 mg/mL. Also soluble in water up to 100 mM. |
Experimental Protocols
1. Materials and Equipment
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Protocol for Preparing a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution, which can be later diluted to final working concentrations.
-
Pre-use Preparation : Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing : In a chemical fume hood, carefully weigh out a precise amount of this compound hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.006 mg of the compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Formula Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 300.6 g/mol = 0.003006 g = 3.006 mg
-
-
Dissolution : Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing : Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Ensure no visible particulates remain.
-
Storage : Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed vials. Store these aliquots at -20°C or below for up to one month. This prevents degradation from repeated freeze-thaw cycles.
3. Protocol for Preparing a 20 µM Working Solution
This protocol describes the dilution of the primary stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
-
Thaw Primary Stock : Remove one aliquot of the 10 mM primary stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution : Perform a serial dilution of the stock solution into the desired sterile aqueous buffer or complete cell culture medium to achieve the final working concentration.
-
Calculation (using M1V1 = M2V2):
-
M1 = 10 mM (Concentration of primary stock)
-
M2 = 20 µM = 0.020 mM (Desired final concentration)
-
V2 = 10 mL (Desired final volume)
-
V1 = (M2 x V2) / M1 = (0.020 mM x 10 mL) / 10 mM = 0.02 mL = 20 µL
-
-
-
Procedure : Add 20 µL of the 10 mM this compound stock solution to 9.98 mL of pre-warmed cell culture medium to obtain a final volume of 10 mL at a concentration of 20 µM.
-
Mixing and Use : Gently mix the working solution by inverting the tube or pipetting. Use this freshly prepared solution immediately for your experiments. Do not store aqueous dilutions for more than one day.
Safety Precautions
-
This compound is for research use only and is not intended for human or veterinary use.
-
This material should be considered hazardous until more information is available.
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway of this compound-induced S-phase cell cycle arrest.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,3-DCPE in Lung Cancer Research Models
Introduction
2,3-dichloro-phenoxy-propyl-amino)ethanol (2,3-DCPE) is a novel small molecule that has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and protocols for the use of this compound in lung cancer research models, based on preclinical in vitro studies. The primary mechanism of action for this compound in lung cancer cells involves the induction of apoptosis through the intrinsic and extrinsic pathways, notably characterized by the downregulation of the anti-apoptotic protein Bcl-XL. These protocols are intended for researchers, scientists, and drug development professionals working in the field of oncology.
Data Presentation
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for human lung cancer cell lines compared to other cancer cell lines and normal human fibroblasts.
Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| H1299 | Human Lung Cancer | 2.24 | [1][2] |
| A549 | Human Lung Cancer | 2.69 | [1][2] |
| LoVo | Human Colon Cancer | 0.89 | [1] |
| DLD-1 | Human Colon Cancer | 1.95 | |
| Normal Human Fibroblasts | Normal Human Fibroblasts | 12.6 |
Mechanism of Action in Lung Cancer Cells
This compound induces apoptosis in lung cancer cells through a multi-faceted mechanism that involves both the intrinsic and extrinsic apoptotic pathways. A key event in this process is the attenuation of the anti-apoptotic protein Bcl-XL. The proposed signaling cascade is as follows:
-
Downregulation of Bcl-XL: this compound treatment leads to a reduction in the protein levels of Bcl-XL. The mechanism for this downregulation is post-transcriptional, as mRNA levels of Bcl-XL remain unchanged.
-
Mitochondrial Pathway Activation (Intrinsic): The decrease in Bcl-XL disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. The extrinsic pathway is also engaged, as evidenced by the cleavage of caspase-8.
-
Execution of Apoptosis: Activated caspase-3 leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.
While not directly demonstrated in lung cancer cells, studies in colon cancer cells suggest that this compound may also induce S-phase cell cycle arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway in response to DNA damage.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in lung cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on lung cancer cells and calculate the IC50 value.
Materials:
-
Human lung cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the cleavage of caspases and PARP, and the downregulation of Bcl-XL in response to this compound treatment.
Materials:
-
Lung cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-Bcl-XL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate lung cancer cells and treat with this compound at a concentration around the IC50 value for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Cytochrome c Release Assay
Objective: To determine the release of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Lung cancer cells
-
This compound
-
Cell fractionation kit (for separating mitochondrial and cytosolic fractions)
-
Western blot reagents and antibodies (anti-cytochrome c, anti-COX IV for mitochondrial fraction control, anti-β-actin for cytosolic fraction control)
Procedure:
-
Treat lung cancer cells with this compound as described for Western blotting.
-
Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol of the cell fractionation kit to obtain cytosolic and mitochondrial fractions.
-
Perform Western blot analysis on both fractions as described above.
-
Probe the membranes with antibodies against cytochrome c, COX IV (to confirm the purity of the mitochondrial fraction), and β-actin (to confirm the purity of the cytosolic fraction and as a loading control).
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Lung Cancer Cells
Caption: Proposed signaling pathway of this compound-induced apoptosis in lung cancer cells.
Experimental Workflow for Evaluating this compound in Lung Cancer Cell Lines
Caption: Workflow for in vitro evaluation of this compound in lung cancer research.
Conclusion
This compound demonstrates promising anti-cancer activity in human lung cancer cell lines by inducing apoptosis through the downregulation of Bcl-XL and subsequent activation of the caspase cascade. The provided protocols offer a framework for the in vitro characterization of this compound's effects. Further research, particularly in vivo studies using lung cancer xenograft models, is warranted to validate these findings and to evaluate the therapeutic potential of this compound in a more complex biological system. The potential for this compound to induce S-phase arrest via the ATM/ATR-Chk1-Cdc25A pathway, as seen in other cancer types, also merits investigation in lung cancer models.
References
Application Notes and Protocols for Measuring 2,3-DCPE-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dicyano-1,4-dithia-9,10-anthraquinone (2,3-DCPE) is a novel small molecule that has demonstrated potent anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] Understanding the mechanisms and accurately quantifying the extent of apoptosis induced by this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for three common and robust methods to measure this compound-induced apoptosis: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Western blot analysis of key apoptotic proteins, and the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.
The primary mechanism of this compound-induced apoptosis involves the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) signaling pathway, leading to S-phase cell cycle arrest.[3][4][5] This is followed by the activation of intrinsic apoptotic pathways, characterized by the downregulation of anti-apoptotic proteins like Bcl-xL and the subsequent cleavage and activation of caspases.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (μM) |
| LoVo | Human Colon Cancer | 0.89 |
| DLD-1 | Human Colon Cancer | 1.95 |
| H1299 | Human Lung Cancer | 2.24 |
| A549 | Human Lung Cancer | 2.69 |
| NHFB | Normal Human Fibroblasts | 12.6 |
Data extracted from a cell viability assay performed over 4 days.
Table 2: Quantification of this compound-Induced Apoptosis by Flow Cytometry
| Cell Line | Treatment | % Apoptotic Cells |
| DLD-1 (Parental) | 3.3 µM this compound (4 days) | ~16% |
| DLD-1/Bcl-xL | 3.3 µM this compound (4 days) | ~4% |
Data represents the percentage of apoptotic cells as determined by fluorescence-activated cell sorter analysis.
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow: Annexin V & PI Staining
Caption: Workflow for Annexin V & PI apoptosis assay.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western blot analysis of apoptotic proteins.
Experimental Workflow: TUNEL Assay
Caption: Workflow for TUNEL assay for apoptosis detection.
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Deionized water
-
Flow cytometer
-
Microcentrifuge
-
5 ml polystyrene round-bottom tubes
Procedure:
-
Cell Culture and Treatment:
-
Seed DLD-1 or A549 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for 24 hours.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells, into a 15 ml conical tube.
-
Wash the adherent cells once with PBS and add this wash to the same conical tube.
-
Trypsinize the remaining adherent cells and add them to the same conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.
-
Transfer 100 µl of the cell suspension (~1 x 10^5 cells) to a 5 ml flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Protocol 2: Western Blot Analysis of Apoptotic Proteins
This protocol is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound (e.g., 20 µM for 24 hours) as described in Protocol 1.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Key targets include cleaved Caspase-9, -8, -3, and cleaved PARP.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Protocol 3: TUNEL Assay for Detecting DNA Fragmentation
The TUNEL assay detects DNA strand breaks, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, reaction buffer)
-
Cells cultured on sterile glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with this compound (e.g., 20-40 µg/ml for 48 hours) or vehicle control.
-
Include a positive control (e.g., cells treated with DNase I) and a negative control (no TdT enzyme).
-
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (mix TdT enzyme with labeled dUTPs in reaction buffer).
-
Add enough TUNEL reaction mixture to cover the cells on the coverslip.
-
Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Visualization:
-
Stop the reaction by washing the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain all nuclei.
-
Visualize the cells using a fluorescence microscope.
-
Interpretation: TUNEL-positive cells (apoptotic) will exhibit bright nuclear fluorescence (e.g., green if using a FITC-dUTP), while all cell nuclei will be stained blue by DAPI. The percentage of apoptotic cells can be calculated by counting the number of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
References
Application Notes and Protocols for 2,3-DCPE Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the small molecule 2,3-dichloro-phenoxy-propanolamine (2,3-DCPE) in combination with other chemotherapeutic agents, based on available preclinical data. Detailed protocols for key experiments and visualizations of the implicated signaling pathways are included to guide further research and drug development efforts.
Introduction
This compound is a novel synthetic compound that has demonstrated pro-apoptotic and cell cycle-disrupting activities in various cancer cell lines.[1] Its mechanism of action as a single agent involves the induction of DNA damage, leading to S-phase cell cycle arrest through the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][2][3] This activity suggests that this compound could be a valuable component of combination chemotherapy regimens, potentially sensitizing cancer cells to the effects of other cytotoxic agents. This document outlines the findings from a preclinical study investigating this compound in combination with N-(4-hydroxyphenyl)retinamide (4-HPR) in neuroblastoma and provides protocols for assessing such combinations.
Data Presentation
Table 1: Single-Agent Activity of this compound in Colon Cancer Cells
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| Cell Cycle Arrest | DLD-1 | 20 µM | 8-18 h | Time-dependent increase in S-phase cell population | [1] |
| DNA Damage | DLD-1 | 20 µM | 14-18 h | Increased phosphorylation of H2A.X | |
| Protein Expression | DLD-1 | 20 µM | 16-32 h | Increased p-Chk1 (Ser317, Ser345), Decreased Cdc25A |
Table 2: Synergistic Activity of this compound and 4-HPR in Neuroblastoma Cells
| Parameter | Cell Lines | Combination | Effect | Reference |
| Cell Viability | SK-N-DZ, SH-SY5Y | 20 µM this compound + 1 µM 4-HPR | Synergistic decrease in cell viability | |
| Apoptosis | SK-N-DZ, SH-SY5Y | 20 µM this compound + 1 µM 4-HPR | Increased apoptosis | |
| Protein Expression (Pro-Apoptotic) | SK-N-DZ, SH-SY5Y | 20 µM this compound + 1 µM 4-HPR | Upregulation of Bax, p53, Puma, and Noxa | |
| Protein Expression (Anti-Apoptotic) | SK-N-DZ, SH-SY5Y | 20 µM this compound + 1 µM 4-HPR | Downregulation of Bcl-xL, Bcl-2, and Mcl-1 | |
| Caspase Activation | SK-N-DZ, SH-SY5Y | 20 µM this compound + 1 µM 4-HPR | Activation of Caspase-3 |
Note: Specific quantitative data on the percentage of viability decrease and fold-change in protein expression were not available in the reviewed literature.
Signaling Pathways
The following diagrams illustrate the known signaling pathways of this compound as a single agent and in combination with 4-HPR.
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT Assay)
This protocol is for determining the effect of this compound, alone or in combination with other agents, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-N-DZ, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
4-HPR stock solution (in DMSO)
-
96-well cell culture plates
-
XTT labeling reagent (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (e.g., PMS, N-methyldibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination agent (e.g., 4-HPR) in complete medium. For combination studies, a fixed concentration of one drug can be combined with varying concentrations of the other.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 4 days).
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified CO2 incubator.
-
Measure the absorbance of the samples in a microplate reader at a wavelength of 450 nm with a reference wavelength of 650 nm.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantification of apoptosis induced by this compound, alone or in combination with other agents, using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Combination agent stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, the combination agent, or the combination of both for the specified duration.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is for the detection of changes in the expression of key proteins involved in the signaling pathways affected by this compound combination treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-p-Chk1, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.
Conclusion
The available preclinical data suggests that this compound holds promise as a component of combination chemotherapy. Its ability to induce DNA damage and S-phase arrest provides a strong rationale for combining it with other agents that target different stages of the cell cycle or apoptotic pathways. The synergistic pro-apoptotic effect observed with 4-HPR in neuroblastoma cells highlights the potential of this approach. Further research is warranted to explore the efficacy of this compound in combination with standard-of-care chemotherapeutics and to elucidate the underlying molecular mechanisms in a wider range of cancer types. The protocols and pathway diagrams provided herein serve as a foundation for these future investigations.
References
Application Notes and Protocols for Assessing S-phase Arrest Caused by 2,3-DCPE
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,3-dicaffeoyloxyl-1,4-dihydroxy-cyclopentane-1-ene (2,3-DCPE) is a small molecule compound that has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2] A key mechanism of action for this compound is the induction of cell cycle arrest, specifically in the S-phase.[1][3][4] This document provides detailed application notes and experimental protocols for researchers to effectively assess S-phase arrest induced by this compound. The methodologies described herein are crucial for understanding the compound's mechanism of action and for its potential development as a therapeutic agent.
The S-phase of the cell cycle is characterized by DNA synthesis and replication. Arrest in this phase is often a consequence of DNA damage or replication stress. This compound has been demonstrated to cause DNA damage, leading to the activation of the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) signaling pathway. This, in turn, activates checkpoint kinase 1 (Chk1), which then leads to the degradation of Cdc25A, a phosphatase essential for S-phase progression. The culmination of this signaling cascade is the halting of the cell cycle in the S-phase.
These application notes will cover three primary methodologies for assessing this compound-induced S-phase arrest:
-
Flow Cytometry for Cell Cycle Analysis: To quantify the percentage of cells in each phase of the cell cycle.
-
5-Bromo-2'-deoxyuridine (BrdU) Incorporation Assay: To measure active DNA synthesis.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the DNA damage and cell cycle signaling pathways.
Data Presentation
The following tables summarize representative quantitative data from experiments assessing this compound-induced S-phase arrest in DLD-1 human colon cancer cells.
Table 1: Cell Cycle Distribution in DLD-1 Cells Treated with 20 µM this compound
| Treatment Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 | 30.1 | 14.7 |
| 8 | 48.9 | 40.2 | 10.9 |
| 12 | 35.1 | 55.8 | 9.1 |
| 16 | 20.7 | 70.3 | 9.0 |
| 24 | 15.2 | 83.0 | 1.8 |
| 32 | 12.5 | 85.1 | 2.4 |
Data is representative and may vary based on experimental conditions.
Table 2: Effect of ATM/ATR Inhibitors on this compound-Induced S-Phase Arrest in DLD-1 Cells (24-hour treatment)
| Treatment | % S Phase |
| DMSO (Control) | 31.5 |
| 20 µM this compound | 83.0 |
| 2 mM Caffeine + 20 µM this compound | 39.6 |
| 500 nM Wortmannin + 20 µM this compound | 48.2 |
Caffeine and Wortmannin are inhibitors of ATM/ATR kinases.
Table 3: Relative Protein Expression Levels in DLD-1 Cells Treated with 20 µM this compound
| Treatment Time (hours) | p-Chk1 (Ser317) | Total Chk1 | Cdc25A | p-H2A.X (Ser139) |
| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 8 | 1.8 | 0.9 | 0.7 | 1.5 |
| 16 | 3.5 | 0.6 | 0.4 | 2.8 |
| 24 | 4.2 | 0.4 | 0.2 | 3.5 |
| 32 | 4.0 | 0.3 | 0.1 | 3.2 |
Values are normalized to the control and represent relative fold changes.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining followed by flow cytometry.
Materials:
-
DLD-1 human colon cancer cells (or other cell line of interest)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed DLD-1 cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for various time points (e.g., 8, 16, 24, 32 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: BrdU Incorporation Assay
This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA.
Materials:
-
Cells and culture reagents as in Protocol 1
-
BrdU labeling solution (10 µM in culture medium)
-
Fixation/Denaturation solution (e.g., 1.5 N HCl)
-
Anti-BrdU antibody (FITC-conjugated)
-
PI staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling: Two hours before the end of the drug treatment period, add BrdU labeling solution to each well and incubate at 37°C.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation: Follow step 4 from Protocol 1.
-
Denaturation and Staining:
-
Centrifuge the fixed cells and resuspend the pellet in 1 mL of 1.5 N HCl. Incubate for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by adding 3 mL of 0.1 M sodium borate (B1201080) buffer (pH 8.5).
-
Centrifuge and wash the cells once with PBS containing 0.5% Tween-20 and 1% BSA.
-
Resuspend the cells in 100 µL of the same buffer containing the anti-BrdU FITC-conjugated antibody.
-
Incubate in the dark for 1 hour at room temperature.
-
Wash the cells once with the PBS/Tween/BSA buffer.
-
Resuspend the cells in 500 µL of PI staining solution.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use bivariate analysis to distinguish BrdU-positive (S-phase) cells from BrdU-negative cells and to determine their position in the cell cycle based on PI staining.
-
Protocol 3: Western Blotting for Cell Cycle Proteins
This protocol is for the detection of key proteins involved in the this compound-induced S-phase arrest signaling pathway.
Materials:
-
Cells and culture reagents as in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1 (Ser317), anti-Chk1, anti-Cdc25A, anti-p-H2A.X (Ser139), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells as described in Protocol 1, steps 1 and 2.
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced S-phase arrest.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Caption: Western blotting experimental workflow.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,3-DCPE in Xenograft Models of Human Tumors
Introduction
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) is a synthetic small molecule compound that has demonstrated potential as an anticancer agent.[1] Research indicates that this compound inhibits cell proliferation, induces apoptosis (programmed cell death), and causes cell cycle arrest in cancer cells, particularly in colorectal cancer models.[1][2] Its mechanism of action involves the induction of DNA damage, making it a subject of interest for in vivo studies using xenograft models to evaluate its therapeutic efficacy.[1][2] These application notes provide a comprehensive overview and detailed protocols for researchers utilizing this compound in human tumor xenograft models.
Mechanism of Action
This compound exerts its anticancer effects primarily by inducing DNA damage in cancer cells. This damage triggers the DNA Damage Response (DDR) system, leading to the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. The activation of this pathway results in the phosphorylation of checkpoint kinase 1 (Chk1) and the subsequent degradation of the M-phase inducer phosphatase 1 (Cdc25A). The degradation of Cdc25A ultimately leads to cell cycle arrest in the S phase, preventing cancer cell proliferation.
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of this compound in a xenograft model. Specific parameters such as cell line selection, animal strain, and this compound dosage may require optimization.
Protocol 1: Human Tumor Xenograft Model Development
This protocol describes the establishment of subcutaneous xenograft tumors in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., DLD-1 colorectal cancer cells)
-
Culture medium (e.g., RPMI-1640) and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)
-
Syringes (1 mL) with 27-gauge needles
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture the selected human cancer cells under standard conditions (e.g., 37°C, 5% CO2) to ~80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.
-
Cell Counting and Preparation: Centrifuge the cell suspension (e.g., 800 rpm for 4 minutes), discard the supernatant, and resuspend the cell pellet in a known volume of serum-free medium or PBS. Perform a cell count to determine the concentration.
-
Injection Preparation: Centrifuge the cells again and resuspend the pellet to the desired final concentration for injection (e.g., 5 x 10^6 cells in 100 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per mouse. Keep the syringes on ice to prevent cell settling.
-
Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the cell suspension into the flank of the mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Begin caliper measurements once tumors are palpable (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
Protocol 2: In Vivo Efficacy and Dosing of this compound
This protocol outlines the treatment and monitoring phase of the study. An initial dose-finding study is recommended to determine the maximum tolerated dose (MTD).
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound compound
-
Appropriate vehicle for solubilizing this compound (e.g., DMSO, saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle on each day of dosing.
-
Drug Administration: Administer this compound or the vehicle control to the mice via the determined route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The administration schedule will depend on the compound's pharmacokinetic properties (e.g., once daily, three times a week).
-
Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Body weight measurement is a key indicator of toxicity.
-
Study Endpoint: Continue the treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size. At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Data Presentation and Analysis
Quantitative data should be systematically collected and analyzed to determine the efficacy of this compound.
In Vitro Data Summary
The following table summarizes the reported effects of ATM/ATR inhibitors on this compound-induced S phase arrest in DLD-1 colon cancer cells.
| Treatment Group | % of Cells in S Phase |
| This compound alone | 83% |
| This compound + Caffeine (2 mM) | 39.6% |
| This compound + Wortmannin (500 nM) | 48.2% |
Table 1: Effect of ATM/ATR inhibitors on this compound-induced S phase arrest. Data indicates that inhibitors partially abrogate the S phase arrest caused by this compound.
In Vivo Efficacy Data Template
The following table is a template for presenting the results of a xenograft study.
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | [Insert Data] | - | [Insert Data] |
| This compound (X mg/kg) | 10 | [Insert Data] | [Calculate] | [Insert Data] |
| Positive Control | 10 | [Insert Data] | [Calculate] | [Insert Data] |
Table 2: Template for summarizing in vivo efficacy data. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Experimental Workflow Visualization
The overall process for conducting a xenograft study with this compound is outlined below.
Toxicity and Pharmacokinetics
Toxicity Assessment: Throughout the study, it is crucial to monitor for signs of toxicity. This includes:
-
Body Weight: A reduction in body weight of more than 15-20% is often an indicator of significant toxicity.
-
Clinical Signs: Observe mice for changes in behavior, posture, appetite, and signs of distress.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, lungs) should be collected for histopathological analysis to identify any tissue damage.
Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is vital for designing an effective dosing regimen. A preliminary PK study in non-tumor-bearing mice can determine key parameters like half-life, clearance, and bioavailability. This typically involves administering a single dose of this compound and collecting blood samples at multiple time points to measure drug concentration in the plasma.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of 2,3-DCPE-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) is a novel small molecule that has demonstrated potent anti-cancer properties by inducing S phase cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Mechanistic studies have revealed that this compound's effects are largely mediated through the induction of DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[3][4][5] Additionally, this compound has been shown to activate the ERK signaling pathway, leading to the upregulation of the cell cycle inhibitor p21 in a p53-independent manner.
Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound action by quantifying the changes in protein expression and post-translational modifications within these key signaling cascades. This document provides a detailed protocol for performing Western blot analysis on cells treated with this compound, focusing on the essential target proteins involved in its mechanism of action.
Data Presentation: Quantitative Analysis
The following tables represent hypothetical data from a Western blot experiment designed to assess the time-dependent effects of this compound on key proteins in the DNA damage response and cell cycle regulation pathways in DLD-1 colon cancer cells. The data is presented as normalized protein expression relative to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound (20 µM) on DNA Damage and Cell Cycle Regulatory Protein Expression Over Time.
| Target Protein | 0 hr | 8 hr | 12 hr | 16 hr | 18 hr |
| p-H2A.X (Ser139) | 1.0 | 2.5 | 4.8 | 6.2 | 7.5 |
| p-Chk1 (Ser345) | 1.0 | 2.1 | 3.5 | 4.9 | 5.8 |
| Cdc25A | 1.0 | 0.7 | 0.4 | 0.2 | 0.1 |
| p-ERK1/2 (Thr202/Tyr204) | 1.0 | 1.8 | 2.9 | 3.6 | 4.1 |
| p21 | 1.0 | 2.2 | 3.8 | 5.1 | 6.3 |
Table 2: Effect of this compound (20 µM) on Apoptotic Protein Expression Over Time.
| Target Protein | 0 hr | 12 hr | 24 hr | 36 hr | 48 hr |
| Cleaved Caspase-3 | 1.0 | 1.5 | 3.2 | 5.8 | 7.9 |
| Cleaved PARP | 1.0 | 1.3 | 2.9 | 5.1 | 7.2 |
| Bcl-2 | 1.0 | 0.9 | 0.6 | 0.4 | 0.2 |
| Bax | 1.0 | 1.1 | 1.4 | 1.7 | 2.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways activated by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: DLD-1 human colon cancer cells (or other relevant cell lines)
-
This compound: Stock solution in DMSO
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, Glycerol, Bromophenol Blue
-
Transfer Buffers: Tris-glycine buffer with methanol
-
Membranes: PVDF or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-phospho-H2A.X (Ser139)
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Mouse anti-Cdc25A
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Mouse anti-p21 Waf1/Cip1
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-cleaved PARP
-
Mouse anti-Bcl-2
-
Rabbit anti-Bax
-
Mouse anti-β-actin (Loading Control)
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG
-
HRP-linked anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST
Detailed Methodology
1. Cell Culture and this compound Treatment
1.1. Culture DLD-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
1.2. Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
1.3. Treat the cells with the desired concentrations of this compound (e.g., 20 µM) or vehicle control (DMSO) for various time points (e.g., 0, 8, 12, 16, 18, 24, 36, 48 hours).
2. Cell Lysis and Protein Quantification
2.1. After treatment, wash the cells twice with ice-cold PBS.
2.2. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube.
2.4. Incubate on ice for 30 minutes with intermittent vortexing.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
2.6. Collect the supernatant containing the protein extract.
2.7. Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
3.1. Normalize the protein concentrations of all samples with lysis buffer and Laemmli sample buffer.
3.2. Denature the samples by heating at 95-100°C for 5 minutes.
3.3. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
3.4. Run the gel at a constant voltage until the dye front reaches the bottom.
3.5. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection
4.1. Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
4.2. Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
4.3. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
4.4. Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
4.5. Washing: Repeat the washing step (4.3).
4.6. Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol.
4.7. Image Acquisition: Capture the chemiluminescent signal using a digital imager or X-ray film. Ensure the signal is within the linear range of detection and not saturated.
5. Data Analysis
5.1. Quantify the band intensities using densitometry software.
5.2. Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin) in the same lane.
5.3. Express the data as a fold change relative to the vehicle-treated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: 2,3-DCPE Solubility in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 2,3-dichloro-1-propanol (B139626) (2,3-DCPE) in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the preparation and use of this compound in cell culture experiments.
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Culture Media
-
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I fix it?
-
Answer: Immediate precipitation, often called "crashing out," is a common issue with compounds that have limited aqueous solubility when a concentrated organic stock solution is rapidly diluted into an aqueous medium.[1] The primary reasons and solutions are outlined below:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the culture medium exceeds its solubility limit. | Decrease the final working concentration of this compound. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific culture medium. |
| Solvent Shock | The rapid change in solvent polarity from a high concentration of DMSO to the aqueous environment of the culture medium causes the compound to come out of solution.[2] | Employ a serial dilution method. First, create an intermediate dilution of your this compound stock solution in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.[2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, can be lower in cold media. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1] |
Issue 2: Media Becomes Cloudy or a Precipitate Forms After a Period of Incubation
-
Question: My culture medium containing this compound appeared clear initially, but after several hours or a day in the incubator, I noticed cloudiness or a crystalline precipitate. What is happening?
-
Answer: Delayed precipitation can occur due to several factors related to the stability of the compound in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with components in the culture medium, such as salts, amino acids, or proteins in the serum, leading to the formation of insoluble complexes over time.[3] | If possible, try using a different basal medium formulation. You can also test the solubility of this compound in a serum-free version of your medium to see if serum proteins are contributing to the precipitation. Bovine serum albumin (BSA) is a major component of fetal bovine serum and is known to bind to many small molecules. |
| pH Shift in Media | The pH of the culture medium can change during incubation due to cellular metabolism, which can affect the solubility of the compound. | Ensure your incubator's CO2 levels are stable and appropriate for the buffering system of your medium (e.g., bicarbonate). Use of a buffered medium can help maintain a stable pH. |
| Temperature Fluctuations | Repeatedly removing the culture plates or flasks from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with a heated stage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a this compound stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for cell culture experiments. This compound is soluble in ethanol (B145695) and acetone, but DMSO is generally preferred due to its lower volatility and higher solvating power for a wide range of compounds.
Q2: What is a safe concentration of DMSO to use in my cell culture experiments?
A: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the treated samples) in your experiments to account for any solvent effects.
Q3: How can I determine the maximum soluble concentration of this compound in my specific culture medium?
A: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your culture medium. Incubate the solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 24 hours). The highest concentration that remains clear and free of precipitate is the maximum working concentration you should use.
Q4: Can I filter my this compound-containing medium to remove the precipitate?
A: Filtering the medium after a precipitate has formed is not recommended. This will remove an unknown amount of the compound, leading to an inaccurate final concentration and unreliable experimental results. The focus should be on preventing precipitation in the first place.
Q5: Are there any alternatives to DMSO for dissolving this compound?
A: While DMSO is the most common choice, other solvents like ethanol can be used. However, ethanol is generally more volatile and can be more toxic to cells at similar concentrations. If you must use an alternative, it is essential to perform thorough vehicle control experiments to assess its impact on your cells.
Data Presentation
Physicochemical Properties of 2,3-Dichloro-1-propanol (this compound)
| Property | Value | Source |
| Molecular Formula | C₃H₆Cl₂O | |
| Molecular Weight | 128.99 g/mol | |
| Appearance | Viscous colorless to amber liquid | |
| Water Solubility | 1-10 g/L (Slightly soluble) | |
| Solubility in other solvents | Soluble in ethanol, ether, acetone | |
| Density | 1.360 g/mL at 20°C | |
| Boiling Point | 182°C | |
| Flash Point | 93°C |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO and a final working solution of 20 µM in cell culture medium.
Materials:
-
2,3-dichloro-1-propanol (this compound)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
Part 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Calculate the amount of this compound needed. The molecular weight of this compound is 128.99 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L = 0.01 mmol
-
0.01 mmol * 128.99 g/mol = 0.0012899 g = 1.29 mg
-
-
Carefully weigh out 1.29 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Part 2: Preparation of 20 µM this compound Working Solution in Culture Medium
-
Pre-warm the complete cell culture medium to 37°C.
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add 990 µL of pre-warmed culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 100 µM intermediate solution. Mix gently by inverting the tube.
-
-
Final Dilution:
-
In a new sterile tube, add the desired final volume of pre-warmed culture medium (e.g., for 10 mL final volume).
-
Add the required volume of the 100 µM intermediate solution. To make a 20 µM final solution in 10 mL, you would add 2 mL of the 100 µM solution to 8 mL of fresh medium.
-
Alternatively, for a direct dilution (use with caution), add 2 µL of the 10 mM stock solution to 10 mL of pre-warmed medium while gently swirling. This will result in a final DMSO concentration of 0.02%.
-
-
Gently mix the final working solution by inverting the tube.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Signaling pathway of this compound leading to S phase arrest.
References
Technical Support Center: Stability of 2,3-DCPE Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2,3-DCPE (2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stability and integrity of your this compound solutions, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound hydrochloride should be stored desiccated at -20°C. Under these conditions, the compound is stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol (B145695). These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or below. Under these conditions, stock solutions should be used within one month for optimal performance, though preparing them fresh on the day of the experiment is ideal.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. It is strongly advised not to store aqueous solutions, such as those prepared in phosphate-buffered saline (PBS), for more than one day. For best results, prepare aqueous working solutions from your organic stock solution immediately before use.
Q4: What are the signs that my this compound solution may have degraded?
A4: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitate, or a decrease in the expected biological activity of the compound in your experiments. If you observe any of these signs, it is recommended to prepare a fresh solution from a solid stock.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures (dichlorophenoxy compounds) are susceptible to degradation through hydrolysis, oxidation, and photodegradation.[1][2] Cleavage of the ether bond or oxidation of the amino ethanol side chain are potential degradation routes.
Troubleshooting Guide
This guide provides a systematic approach to address common issues related to the stability of this compound solutions.
| Observation | Potential Cause | Recommended Action |
| Inconsistent or reduced biological activity in experiments. | Degradation of the this compound working solution. | 1. Prepare a fresh working solution from a stored stock aliquot immediately before your next experiment. 2. If the issue persists, prepare a fresh stock solution from the solid compound. 3. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is consistent and at a non-toxic level. |
| Precipitate forms in the aqueous working solution upon dilution from the stock. | The solubility limit of this compound in the aqueous buffer has been exceeded. | 1. Ensure the final concentration of your working solution does not exceed the known solubility of this compound in your chosen buffer. 2. Gently warm the solution and vortex to aid dissolution. 3. Consider adjusting the pH of your buffer, as solubility can be pH-dependent. |
| Stock solution appears discolored or contains particulates. | The stock solution has likely degraded due to improper storage or contamination. | 1. Discard the suspect stock solution. 2. Prepare a new stock solution from the solid this compound, ensuring you are using a dry, high-purity solvent. 3. Always store stock solutions in tightly sealed vials at -20°C or below. |
Experimental Protocols
Protocol for Assessing the Short-Term Stability of a this compound Working Solution
This protocol provides a basic framework for evaluating the stability of your this compound working solution over a typical experimental timeframe using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Aqueous buffer for working solution (e.g., PBS, pH 7.2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents for the mobile phase
Procedure:
-
Prepare a fresh stock solution of this compound in your chosen organic solvent at a known concentration.
-
Prepare a working solution by diluting the stock solution into your aqueous buffer to the final experimental concentration.
-
Timepoint 0: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram and peak area for the intact this compound.
-
Incubate the working solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, and 24 hours), inject another aliquot of the working solution into the HPLC.
-
Analyze the data: Compare the peak area of the intact this compound at each timepoint to the initial peak area at time 0. A significant decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Data Presentation:
| Timepoint (hours) | Peak Area of this compound (Arbitrary Units) | % Remaining |
| 0 | Initial Peak Area | 100% |
| 2 | Peak Area at 2h | (Peak Area at 2h / Initial Peak Area) x 100 |
| 4 | Peak Area at 4h | (Peak Area at 4h / Initial Peak Area) x 100 |
| 8 | Peak Area at 8h | (Peak Area at 8h / Initial Peak Area) x 100 |
| 24 | Peak Area at 24h | (Peak Area at 24h / Initial Peak Area) x 100 |
Visualizations
Caption: A decision-making workflow for troubleshooting inconsistent experimental results potentially caused by this compound solution instability.
Caption: A diagram illustrating the likely degradation pathways for this compound based on its chemical structure and the behavior of similar compounds.
References
- 1. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 2,3-DCPE in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2,3-dicholorophenoxy-propanolamine (2,3-DCPE) in their cancer cell line experiments. The information is based on the known mechanism of action of this compound and established principles of chemotherapy resistance.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Decreased Sensitivity to this compound (Increased IC50)
Question: My cancer cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value. What are the potential causes and how can I investigate them?
Answer: A significant increase in the IC50 value for this compound suggests the development of acquired resistance. Based on its mechanism of action—inducing DNA damage and S-phase arrest via the ATM/ATR-Chk1-Cdc25A pathway—several molecular alterations could be responsible.
Possible Causes & Troubleshooting Steps:
-
Altered Expression or Activity of ATM/ATR Pathway Components: Resistance may arise from changes in the core signaling pathway that this compound activates.
-
Hypothesis 1: Upregulation of Cdc25A: Increased levels of Cdc25A, a key cell cycle phosphatase, can prematurely push cells through the S-phase checkpoint, overriding the this compound-induced arrest.[1][2][3][4][5]
-
Experimental Verification: Perform Western blot analysis to compare Cdc25A protein levels between your resistant and parental (sensitive) cell lines.
-
-
Hypothesis 2: Downregulation or Mutation of ATM/ATR or Chk1: Reduced expression or inactivating mutations in the upstream kinases (ATM, ATR) or the effector kinase (Chk1) can dampen the DNA damage response.
-
Experimental Verification: Use Western blotting to assess the total and phosphorylated levels of ATM, ATR, and Chk1 after this compound treatment in both resistant and sensitive cells. A lack of phosphorylation in the resistant line upon treatment is indicative of a dysfunctional pathway.
-
-
-
Enhanced DNA Damage Repair (DDR): The resistant cells may have developed more efficient mechanisms to repair the DNA damage induced by this compound.
-
Hypothesis: Increased expression of DNA repair proteins (e.g., RAD51, BRCA1).
-
Experimental Verification: Compare the expression levels of key DNA repair proteins in resistant and sensitive cells using Western blotting or qPCR. You can also perform functional assays like the comet assay to measure the rate of DNA repair after this compound treatment.
-
-
-
Increased Drug Efflux: Resistant cells might be actively pumping this compound out of the cell, preventing it from reaching its target.
-
Hypothesis: Overexpression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp).
-
Experimental Verification: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Compare the fluorescence retention in resistant versus sensitive cells.
-
-
Issue 2: Failure to Induce S-Phase Arrest
Question: My this compound-treated cells are no longer arresting in the S-phase of the cell cycle, as determined by flow cytometry. What does this indicate?
Answer: The absence of S-phase arrest is a strong indicator that the cells are bypassing the checkpoint mechanism initiated by this compound.
Possible Causes & Troubleshooting Steps:
-
Dysfunctional ATM/ATR-Chk1-Cdc25A Pathway: This is the most likely cause.
-
Troubleshooting Flow:
-
Confirm DNA Damage: First, verify that this compound is still causing DNA damage in your resistant cells. Use Western blotting to detect the phosphorylation of H2A.X (γH2AX), a sensitive marker of DNA double-strand breaks.
-
Assess Pathway Activation: If DNA damage is present, check the phosphorylation status of the downstream kinases Chk1 (at Ser345) and Chk2 (at Thr68) via Western blot. Lack of phosphorylation points to a defect in ATM/ATR signaling.
-
Examine Cdc25A Levels: If upstream signaling is intact, investigate Cdc25A protein levels. Overexpression of Cdc25A can override the inhibitory signals from Chk1.
-
-
-
Altered Cell Cycle Machinery:
-
Hypothesis: Overexpression of S-phase promoting cyclins (e.g., Cyclin E or Cyclin A).
-
Experimental Verification: Compare the expression levels of Cyclin E and Cyclin A in synchronized and this compound-treated resistant and sensitive cells using Western blotting.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound induces DNA damage in cancer cells. This damage activates the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases. Activated ATM/ATR then phosphorylates and activates the checkpoint kinase Chk1. Chk1, in turn, phosphorylates and promotes the degradation of the phosphatase Cdc25A. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest in the S-phase.
Q2: My resistant cells show high levels of γH2AX after this compound treatment, but no S-phase arrest. What is the likely resistance mechanism?
A2: This suggests that DNA damage is being induced, but the downstream signaling to halt the cell cycle is compromised. The most probable culprits are either a failure to activate Chk1 or an overexpression of Cdc25A that overrides the Chk1-mediated degradation signal. We recommend performing a Western blot to check the phosphorylation status of Chk1 (Ser345) and the total protein level of Cdc25A.
Q3: Can I use inhibitors to try and re-sensitize my resistant cells to this compound?
A3: Yes, based on the hypothesized resistance mechanisms, several combination strategies could be explored:
-
Cdc25A Inhibitors: If you have confirmed Cdc25A overexpression, co-treatment with a Cdc25A inhibitor could restore the S-phase arrest.
-
Chk1 Inhibitors: In some contexts of chemoresistance, inhibiting Chk1 can lead to mitotic catastrophe and cell death, though this may seem counterintuitive. This approach should be tested empirically.
-
DNA Repair Inhibitors (e.g., PARP inhibitors): If enhanced DNA repair is the mechanism of resistance, co-treatment with a PARP inhibitor could be synergistic.
Q4: How do I generate a this compound-resistant cell line for my studies?
A4: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20). The concentration is then gradually increased over several months as the cells adapt and become resistant. Periodically, the IC50 should be determined to monitor the level of resistance.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| DLD-1 (Parental) | This compound | 15.5 | 1.0 |
| DLD-1 (Resistant) | This compound | 98.2 | 6.3 |
| MCF-7 (Parental) | This compound | 21.0 | 1.0 |
| MCF-7 (Resistant) | This compound | 155.4 | 7.4 |
Table 2: Hypothetical Protein Expression Changes in Resistant vs. Parental Cells
| Protein | Change in Resistant Cells | Method of Detection |
| p-Chk1 (Ser345) | Decreased | Western Blot |
| Cdc25A | Increased | Western Blot |
| γH2AX | No significant change after treatment | Western Blot |
| P-glycoprotein | Increased | Western Blot / Flow Cytometry |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization, collect them in a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Decant the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel (typically ~610 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 2: Western Blot for ATM/ATR Pathway Proteins
This protocol describes the detection of total and phosphorylated proteins in the this compound signaling pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-ATM, anti-p-Chk1, anti-Chk1, anti-Cdc25A, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Treat cells as required, then wash with cold PBS.
-
Lyse cells on ice with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Visualizations
Caption: Signaling pathway of this compound-induced S-phase arrest.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. CDC25A Facilitates Chemo-resistance in Ovarian Cancer Multicellular Spheroids by Promoting E-cadherin Expression and Arresting Cell Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Potential of CDC25 phosphatases in cancer research and treatment: key to precision medicine [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The role of Cdc25A in the regulation of cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,3-DCPE Dosage for Minimal Off-Target Effects
Welcome to the technical support center for 2-[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in experiments, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] Its primary on-target effect is the induction of DNA damage, which subsequently activates the ATM/ATR-Chk1-Cdc25A signaling pathway.[1][4] This activation leads to S-phase cell cycle arrest.
Q2: What are the known on-target effects of this compound?
A2: The known on-target effects of this compound are primarily mediated through the ATM/ATR-Chk1-Cdc25A pathway and include:
-
Induction of DNA Damage: this compound treatment leads to an increase in markers of DNA damage, such as phosphorylated H2A.X.
-
Activation of ATM/ATR Signaling: It activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases.
-
Chk1 Phosphorylation: This leads to the phosphorylation and activation of checkpoint kinase 1 (Chk1).
-
Cdc25A Degradation: Activated Chk1 promotes the degradation of the cell division cycle 25A (Cdc25A) phosphatase.
-
S-Phase Arrest: The degradation of Cdc25A prevents the activation of cyclin-dependent kinases required for S-phase progression, leading to cell cycle arrest in the S-phase.
-
Apoptosis Induction: this compound also induces programmed cell death (apoptosis).
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As with many kinase inhibitors, there is a potential for off-target effects due to the conserved nature of ATP-binding sites in kinases. Potential off-target effects of inhibitors targeting the ATM/ATR pathway may include interactions with other members of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as mTOR and DNA-PK. To definitively identify the off-target effects of this compound, specific experimental validation is required.
Q4: How can I determine the optimal dosage of this compound for my experiments?
A4: The optimal dosage of this compound is cell-line dependent and should be determined empirically. A good starting point reported in the literature for in vitro studies is 20 µM. To determine the optimal concentration for your specific cell line, it is recommended to perform a dose-response curve and assess both on-target effects (e.g., Chk1 phosphorylation, S-phase arrest) and cytotoxicity (e.g., using an MTT or similar cell viability assay). The goal is to use the lowest concentration that produces the desired on-target effect with minimal cytotoxicity.
Q5: How can I minimize the off-target effects of this compound?
A5: Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of the intended on-target activity. Strategies to minimize off-target effects include:
-
Use the Lowest Effective Concentration: Perform a careful dose-response analysis to identify the lowest concentration of this compound that achieves the desired on-target effect.
-
Use a Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of the target kinase to see if this rescues the on-target effects. This can help to confirm that the observed phenotype is due to inhibition of the intended target.
-
Employ Orthogonal Approaches: Use multiple, structurally distinct inhibitors that target the same pathway to confirm that the observed phenotype is consistent.
-
Characterize the Off-Target Profile: Perform experiments such as kinome profiling or proteomic analysis to identify potential off-target interactions.
Troubleshooting Guides
Troubleshooting Inconsistent Results in MTT Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Uneven cell seeding. | Ensure the cell suspension is thoroughly mixed before and during plating. Avoid "edge effects" by not using the outer wells or filling them with sterile PBS. |
| Pipetting errors. | Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to minimize well-to-well variation. | |
| Unexpectedly high or low absorbance readings | Incorrect cell number. | Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response. The optimal number of cells should yield an absorbance value between 0.75 and 1.25. |
| Contamination. | Visually inspect plates for bacterial or yeast contamination under a microscope before adding the MTT reagent. | |
| Compound Interference | This compound absorbs light at the same wavelength as formazan (B1609692). | Include a control with cells and this compound but without the MTT reagent to measure the compound's absorbance. Also, run a "compound only" control (this compound in media without cells) and subtract this value. |
| Precipitation of this compound. | Check the solubility of this compound in the culture medium at the concentrations being tested. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic (typically <0.5%). |
Troubleshooting for Western Blot
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration before loading and ensure equal loading across all lanes. |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or incubate overnight at 4°C. | |
| Inefficient protein transfer. | Confirm transfer by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage based on the molecular weight of the target protein. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk). |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration. | |
| Inadequate washing. | Increase the number and duration of washing steps. | |
| Non-specific Bands | Antibody is not specific enough. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Overloading of protein. | Reduce the amount of protein loaded per well. |
Troubleshooting for Flow Cytometry Cell Cycle Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution of G1, S, and G2/M peaks | Inappropriate cell fixation. | Use cold 70% ethanol (B145695) and add it dropwise to the cell pellet while vortexing to prevent cell clumping. |
| High flow rate. | Run samples at a low flow rate to improve data acquisition and resolution. | |
| Cell clumps (doublets). | Use a doublet discrimination gate (e.g., FSC-A vs. FSC-H) to exclude cell aggregates from the analysis. | |
| High CV of G1 peak | Inconsistent staining. | Ensure cells are fully resuspended in the propidium (B1200493) iodide (PI) staining solution. |
| Debris in the sample. | Gate out debris based on forward and side scatter properties. | |
| Sub-G1 peak is too broad or indistinct | Apoptotic cells are at different stages of DNA fragmentation. | This can be normal. Ensure you have appropriate positive and negative controls for apoptosis. |
| RNase treatment is incomplete. | Ensure sufficient concentration and incubation time for RNase to degrade all RNA, as PI can also bind to double-stranded RNA. |
Experimental Protocols
Protocol 1: Determining the Optimal Dosage of this compound using MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a specific cell line.
Materials:
-
96-well flat-bottom plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessing On-Target Effect by Western Blot for Phospho-Chk1
Objective: To detect the phosphorylation of Chk1 (a downstream target of ATM/ATR) in response to this compound treatment.
Materials:
-
6-well plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser345) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Chk1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Chk1 antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in Chk1 phosphorylation.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
6-well plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and grow to 50-60% confluency.
-
Treat cells with this compound (e.g., 20 µM) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
-
Cell Fixation:
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells overnight at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a low flow rate for better resolution.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
-
Identifying Off-Target Effects of this compound
Protocol 4: Kinome Profiling
Objective: To determine the selectivity of this compound across a broad panel of kinases.
Methodology: This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Screening: The compound is screened against a large panel of purified human kinases (e.g., KINOMEscan™). The assay typically measures the ability of the compound to compete with a labeled ligand for the ATP-binding site of each kinase.
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase at a given concentration or as dissociation constants (Kd). This data allows for the quantification of the selectivity of this compound.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: The amount of a specific protein remaining in the soluble fraction at each temperature is quantified by Western blot or mass spectrometry. A ligand-bound protein will be more thermally stable and will precipitate at a higher temperature, resulting in a "thermal shift".
Mandatory Visualizations
References
Technical Support Center: 2,3-DCPE (XTT) Based Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) based cell viability assays.
Troubleshooting Guide
This guide addresses common issues encountered during XTT assays in a question-and-answer format, providing potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal (Low Absorbance) | Cell-Related Issues: - Insufficient number of viable cells. - Low metabolic activity of cells (e.g., primary cells, senescent cells).[1] - Over-confluency or growth-arrested cells.[2] - Excessive cytotoxicity from the test compound.[2] | Cell-Related Solutions: - Increase the cell seeding density. Perform a cell titration experiment to determine the optimal cell number. - Increase the incubation time with the XTT reagent to allow for more formazan (B1609692) production. - Ensure cells are in the exponential growth phase when seeding. - Perform a dose-response experiment to determine the appropriate concentration range for your test compound. |
| Reagent/Protocol Issues: - Improper preparation or storage of XTT and electron coupling reagent (e.g., PMS). - Insufficient incubation time with the XTT reagent. - Inaccurate pipetting. | Reagent/Protocol Solutions: - Ensure reagents are thawed properly (e.g., at 37°C) and mixed thoroughly before use. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. - Optimize the incubation time (typically 2-4 hours, but can be longer for slow-growing cells). - Calibrate pipettes and use proper pipetting techniques to ensure accuracy. | |
| High Background Absorbance | Media Components: - Phenol (B47542) red in the culture medium can interfere with absorbance readings. - Components in serum may non-enzymatically reduce XTT. - Presence of reducing agents in the media. | Media Solutions: - Use phenol red-free medium for the assay. - Reduce the serum concentration or use a serum-free medium during the XTT incubation period if possible. - Include a "medium-only" blank control to subtract background absorbance. |
| Contamination: - Microbial (bacterial or fungal) contamination of cell cultures. | Contamination Solutions: - Regularly check cell cultures for contamination. Use aseptic techniques throughout the experiment. | |
| Test Compound Interference: - The test compound itself may reduce XTT or interact with the formazan product. | Test Compound Solutions: - Include a "compound-only" control (medium with the test compound but no cells) to assess direct reduction of XTT by the compound. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: - Uneven distribution of cells in the wells. | Cell Seeding Solutions: - Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting. |
| Pipetting Errors: - Inaccurate dispensing of cells, compounds, or XTT reagent. | Pipetting Solutions: - Use calibrated pipettes and be consistent with pipetting technique. | |
| Edge Effects: - Evaporation from the outer wells of the microplate. | Edge Effect Solutions: - Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile water or media to maintain humidity. | |
| Inconsistent Results Between Assays | Cellular Physiology: - Variation in cell passage number, leading to changes in cell behavior. - Differences in cell confluency at the time of the experiment. | Cellular Physiology Solutions: - Use cells within a consistent and defined passage number range. - Seed cells at the same density and allow them to reach a similar confluency before starting the experiment. |
| Reagent Variability: - Inconsistent preparation of XTT working solution. | Reagent Variability Solutions: - Prepare a fresh XTT working solution for each experiment immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the XTT assay?
The XTT assay is a colorimetric method used to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The amount of the orange formazan produced is directly proportional to the number of viable, metabolically active cells in the culture. The absorbance of the formazan is measured spectrophotometrically, typically between 450 and 500 nm.
Q2: How is the XTT assay different from the MTT assay?
The main difference lies in the solubility of the formazan product. The formazan produced in the XTT assay is water-soluble, allowing for direct absorbance measurement without a solubilization step. In contrast, the formazan produced in the MTT assay is insoluble and requires an additional step of adding a solubilizing agent (like DMSO or isopropanol) before the absorbance can be read. This makes the XTT assay generally faster and less prone to errors associated with the solubilization process.
Q3: My test compound is an antioxidant. Can this interfere with the XTT assay?
Yes, antioxidant compounds can interfere with tetrazolium-based assays like XTT. Some antioxidants, particularly those containing free thiol groups, can directly reduce the XTT reagent, leading to a false-positive signal (increased absorbance) that is independent of cell viability. It is crucial to include a cell-free control with the test compound to measure its direct effect on XTT reduction.
Q4: How do I determine the optimal cell number and incubation time for my experiment?
It is highly recommended to perform an optimization experiment for each cell line. This involves seeding a range of cell densities and measuring the absorbance at different XTT incubation time points (e.g., 1, 2, 4, and 6 hours). The optimal conditions will be within the linear range of the curve where the absorbance is proportional to the cell number and has not reached a plateau.
Q5: Can I use phenol red-containing medium for the XTT assay?
Phenol red can interfere with the absorbance readings of the formazan product, as its own absorbance spectrum can overlap. This can lead to an artificially high background. Therefore, it is recommended to use a phenol red-free culture medium during the XTT incubation step to ensure accurate results.
Experimental Protocols
Key Experimental Protocol: Standard XTT Cell Viability Assay
This protocol provides a general procedure for performing an XTT assay in a 96-well plate format. Optimization of cell number and incubation times for your specific cell line is recommended.
Materials:
-
Cells of interest
-
Complete culture medium (phenol red-free medium is recommended for the assay step)
-
Test compound
-
XTT reagent and electron coupling solution (e.g., PMS)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~475 nm (and a reference wavelength of ~660 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure you have a single-cell suspension.
-
Seed cells into a 96-well plate at the predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Include control wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the vehicle used to dissolve the test compound.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
Compound Control (optional but recommended): Medium with the test compound (no cells) to check for direct XTT reduction.
-
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours (or until cells adhere and are in the exponential growth phase).
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Add the desired concentrations of the test compound to the appropriate wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions (a common ratio is 50:1).
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure even distribution.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the optimized incubation time (typically 2-4 hours). Monitor the color change periodically.
-
-
Absorbance Measurement:
-
Before reading, gently shake the plate to ensure the formazan is evenly distributed.
-
Measure the absorbance at a wavelength between 450-500 nm (e.g., 475 nm).
-
It is recommended to also measure the absorbance at a reference wavelength of 630-690 nm to correct for non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
If a reference wavelength was used, subtract the reference absorbance from the primary absorbance reading.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control.
-
Visualizations
References
Technical Support Center: Refining Experimental Controls for 2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ) Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone (B1207033) (DCDMNQ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DCDMNQ?
A1: The primary proposed mechanism of action for DCDMNQ's anticancer activity is the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, DCDMNQ leads to DNA strand breaks, which in turn trigger cell cycle arrest, primarily in the S-phase, and induce apoptosis.
Q2: What are the known biological activities of DCDMNQ?
A2: DCDMNQ has been reported to exhibit a range of biological activities, including anti-inflammatory, antiplatelet, anti-allergic, and potent anticancer effects against various cancer cell lines.
Q3: In which solvents is DCDMNQ soluble?
A3: DCDMNQ is largely insoluble in water but is soluble in several organic solvents such as acetone, alcohols, benzene, and dichloromethane[1]. For cell culture experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Q4: What are potential off-target effects of DCDMNQ and other naphthoquinones?
A4: Naphthoquinones as a class of compounds are known to have multiple biological targets. Besides topoisomerase inhibition, potential off-target effects can include the generation of reactive oxygen species (ROS), inhibition of other enzymes like Cdc25 phosphatases, and modulation of various signaling pathways such as STAT3 and NF-κB[2][3][4]. It is crucial to include appropriate controls to account for these potential off-target effects.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Potential Cause A: Compound Precipitation.
-
Question: I observe a precipitate in my culture wells after adding DCDMNQ. Could this affect my results?
-
Answer: Yes. DCDMNQ is hydrophobic and can precipitate in aqueous culture media, especially at higher concentrations[1]. This can lead to inaccurate dosing and variability in your results. It is recommended to keep the final DMSO concentration in your culture medium at or below 0.5% (v/v), though some sensitive cell lines may require even lower concentrations.
-
Recommended Solution:
-
Visually inspect your microplate wells for any signs of precipitation before and after adding the compound.
-
Prepare a high-concentration stock solution of DCDMNQ in 100% DMSO.
-
When diluting into your final culture medium, add the DCDMNQ stock solution drop-wise to the medium while gently swirling to ensure rapid and even dispersion.
-
Consider using a vehicle control with the same final DMSO concentration as your highest DCDMNQ concentration to account for any solvent effects.
-
-
-
Potential Cause B: Interference with Assay Chemistry.
-
Question: My cell viability results show an unexpected increase at high DCDMNQ concentrations. What could be the cause?
-
Answer: This can be an artifact of the assay itself. Some colored compounds can directly reduce the tetrazolium salts (like MTT) to formazan (B1609692), leading to a false positive signal for cell viability that is independent of cellular metabolic activity.
-
Recommended Solution:
-
Include a "compound only" control (DCDMNQ in cell-free media with the assay reagent) to check for direct chemical reduction of the assay substrate.
-
If interference is observed, consider using an alternative viability assay that is less susceptible to chemical interference, such as a resazurin-based assay or a method that measures ATP content (e.g., CellTiter-Glo®).
-
-
Issue 2: Difficulty in interpreting cell cycle analysis results.
-
Question: The peaks in my cell cycle histogram are broad and not well-defined. How can I improve the quality of my data?
-
Answer: Broad peaks in cell cycle analysis can result from several factors, including improper cell handling, insufficient staining, or the presence of cell doublets.
-
Recommended Solution:
-
Cell Handling: Ensure you have a single-cell suspension. After harvesting, gently pipette the cells up and down to break up clumps. You can also pass the cell suspension through a cell strainer (e.g., 40 µm) before staining.
-
Staining: Use a sufficient concentration of propidium (B1200493) iodide (PI) and allow for an adequate incubation time to ensure stoichiometric DNA binding. Treatment with RNase A is crucial as PI can also bind to RNA.
-
Doublet Discrimination: During flow cytometry acquisition, use a dot plot of pulse-width versus pulse-area for the PI signal to gate out cell doublets and aggregates.
-
-
Issue 3: High background in apoptosis assays.
-
Question: My negative control cells are showing a high percentage of Annexin V-positive cells. What could be the reason?
-
Answer: High background in Annexin V staining can be caused by mechanical stress during cell harvesting, prolonged incubation times, or issues with the staining buffer.
-
Recommended Solution:
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle dissociation reagent and avoid harsh pipetting. For suspension cells, centrifuge at a low speed.
-
Optimal Incubation Time: Follow the recommended incubation time for Annexin V staining. Prolonged incubation can lead to non-specific binding.
-
Correct Buffer: Ensure you are using a calcium-containing binding buffer, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
-
-
Quantitative Data Summary
Table 1: IC50 Values of DCDMNQ in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LNCaP | Androgen-dependent Prostate Cancer | 1 |
| CWR-22 | Androgen-dependent Prostate Cancer | 3 |
| PC-3 | Androgen-independent Prostate Cancer | 1.5 |
| DU-145 | Androgen-independent Prostate Cancer | 3 |
| HS-5 | Normal Bone Marrow | 10 |
Data extracted from studies on the cytotoxicity of DCDMNQ.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DCDMNQ from a DMSO stock. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%. Add the desired concentrations of DCDMNQ to the wells and incubate for the desired treatment period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only) and a no-treatment control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with DCDMNQ for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with DCDMNQ. Harvest all cells, including the supernatant containing detached cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Topoisomerase I Inhibition Assay
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (substrate), 10X reaction buffer, and sterile water.
-
Inhibitor Addition: Add various concentrations of DCDMNQ or a known topoisomerase I inhibitor (e.g., camptothecin) as a positive control. Include a no-inhibitor control.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixtures.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS.
-
Gel Electrophoresis: Run the samples on a 1% agarose (B213101) gel.
-
Visualization: Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Mandatory Visualizations
Caption: Proposed signaling pathway for DCDMNQ-induced cell death.
Caption: General experimental workflow for studying DCDMNQ.
Caption: Troubleshooting inconsistent cell viability assay results.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,3-DCPE Experimental Inconsistencies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-DCPE. Our goal is to help you address inconsistencies in your experimental results and ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic small molecule that has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in cancer cells.[1][2] Its primary mechanism involves inducing DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to S-phase arrest in colon cancer cells.[1][3][4]
Q2: In which cell lines has this compound been shown to be effective?
A2: The primary research available highlights the efficacy of this compound in the DLD-1 human colon cancer cell line. It has also been shown to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts.
Q3: What is the expected outcome of treating cancer cells with this compound?
A3: Treatment of susceptible cancer cells, such as DLD-1, with this compound is expected to result in:
-
An increase in the proportion of cells in the S-phase of the cell cycle.
-
Induction of DNA damage, often measured by the phosphorylation of H2A.X.
-
Activation of the ATM/ATR signaling pathway, leading to the phosphorylation of Chk1.
-
Degradation of Cdc25A.
-
Induction of apoptosis.
Q4: How do ATM/ATR inhibitors affect this compound-induced S-phase arrest?
A4: Inhibitors of ATM and ATR, such as wortmannin (B1684655) and caffeine, have been shown to partially abrogate this compound-induced S-phase arrest. This indicates that the S-phase arrest is at least partially dependent on the activation of the ATM/ATR pathway.
Troubleshooting Guide
Issue 1: Inconsistent or No Significant S-Phase Arrest
Q: We are treating our colon cancer cells with this compound but are not observing the expected increase in the S-phase population. What could be the cause?
A: Several factors could contribute to this inconsistency. Consider the following troubleshooting steps:
-
Cell Line Specificity: The most detailed studies of this compound-induced S-phase arrest have been conducted in the DLD-1 colon cancer cell line. The effect may be less pronounced or absent in other cell lines. Confirm that your cell line is responsive to this specific mechanism.
-
Compound Integrity and Concentration:
-
Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
-
Verify the final concentration of this compound in your culture medium. A concentration of 20 µM has been shown to be effective in DLD-1 cells.
-
-
Treatment Duration: The induction of S-phase arrest is time-dependent. Significant increases in the S-phase population in DLD-1 cells were observed after 12 hours of treatment, peaking between 24-32 hours. You may need to optimize the treatment duration for your specific cell line.
-
Cell Culture Conditions: Inconsistent cell culture practices can lead to variable results. Ensure consistent cell density at the time of treatment and maintain a healthy, proliferating culture. Over-passaging of cells can also lead to altered cellular responses.
-
Experimental Protocol: Review your cell cycle analysis protocol, including fixation and staining methods, to ensure it is optimized for your cell type.
Issue 2: Variable Apoptosis Results
Q: Our results for this compound-induced apoptosis are not reproducible. Why might this be happening?
A: Apoptosis is a complex process, and its measurement can be influenced by several factors:
-
Interplay with Cell Cycle Arrest: Cell cycle arrest can be a protective response to DNA damage. If the S-phase checkpoint is abrogated, for instance by ATM/ATR inhibitors, it can lead to an accumulation of DNA damage and potentially enhance apoptosis. However, studies have shown that ATM/ATR inhibitors have a limited effect on this compound-induced apoptosis, suggesting that apoptosis may be regulated by a separate pathway.
-
Assay Method: The method used to detect apoptosis (e.g., Annexin V/PI staining, caspase activity assays, PARP cleavage) can influence the results. Ensure you are using a reliable and appropriate method for your experimental setup.
-
Time Course: The timing of apoptosis induction can vary. It is advisable to perform a time-course experiment to identify the optimal endpoint for apoptosis measurement following this compound treatment.
-
Cell Health: As with cell cycle analysis, the overall health and confluency of your cell culture can impact the apoptotic response.
Issue 3: Discrepancies Between 2D and 3D Culture Models
Q: We are transitioning our experiments from 2D to 3D culture models and are seeing different responses to this compound. Is this expected?
A: Yes, it is common to observe different cellular responses to drug treatment in 3D models compared to 2D monolayers.
-
Drug Penetration: 3D spheroids can have limited drug penetration, which may require higher concentrations or longer exposure times to achieve the same effect observed in 2D cultures.
-
Cellular Heterogeneity: 3D cultures better mimic the in vivo tumor microenvironment, including gradients of nutrients and oxygen, which can lead to a more heterogeneous response to treatment.
-
Cell-Cell Interactions: The complex intercellular connections in 3D models can influence signaling pathways and drug sensitivity in ways that are not observed in 2D culture.
It is recommended to re-optimize drug concentrations and treatment times when moving from a 2D to a 3D culture system.
Quantitative Data Summary
Table 1: Effect of this compound and ATM/ATR Inhibitors on S-Phase Cell Cycle Distribution in DLD-1 Cells
| Treatment Group | Concentration | % of Cells in S-Phase | Reference |
| This compound + PBS | 20 µM | 83% | |
| This compound + Caffeine | 2 mM | 39.6% | |
| This compound + Wortmannin | 500 nM | 48.2% |
Experimental Protocols
Cell Culture and Treatment
The DLD-1 human colon cancer cell line can be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% glutamine, and 1% antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to attach overnight before treatment with this compound or vehicle control (e.g., DMSO).
Cell Cycle Analysis by Flow Cytometry
-
Harvest cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Chk1, Cdc25A, p-H2A.X, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Signaling pathway of this compound-induced S-phase arrest.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 2,3-DCPE Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,3-DCPE (2,3-Dichlorophenoxy)propylamino]ethanol) to ensure its stability and activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C.[1][2][3] For optimal stability, it is also recommended to store it under desiccating conditions. When stored properly as a crystalline solid at -20°C, this compound is stable for at least four years.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). It is recommended to purge the solvent with an inert gas before dissolving the compound. For aqueous solutions, this compound can be dissolved directly in buffers like PBS (pH 7.2).
Q3: What are the solubilities of this compound in common solvents?
A3: The solubility of this compound (hydrochloride) is provided in the table below.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL |
| Ethanol | ~20 mg/mL |
| PBS (pH 7.2) | ~10 mg/mL |
| Water | up to 100 mM |
Q4: How should I store stock solutions of this compound?
A4: Once prepared, stock solutions should be stored in tightly sealed vials at -20°C or below. It is best practice to aliquot the stock solution to avoid repeated freeze-thaw cycles. For optimal activity, stock solutions should be used within one month of preparation. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in experiments | Improper storage of solid compound. | Ensure solid this compound is stored at -20°C in a tightly sealed container, preferably in a desiccator. |
| Degradation of stock solution. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Do not use aqueous solutions that are more than one day old. | |
| Incorrect solvent or concentration. | Verify the solubility of this compound in your chosen solvent and ensure the final concentration in your experiment is appropriate. Be aware that organic solvents may have physiological effects. | |
| Precipitation of this compound in aqueous buffer | Exceeded solubility limit. | Ensure the final concentration in the aqueous buffer does not exceed the solubility limit (~10 mg/mL in PBS, pH 7.2). Gentle warming (45-60°C), sonication, or rapid stirring may aid in dissolving the compound. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Allow the vial of solid this compound (hydrochloride) (FW: 300.6 g/mol ) to equilibrate to room temperature before opening.
-
Aseptically weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM stock solution, weigh out 3.006 mg.
-
Add the appropriate volume of high-purity DMSO to the solid.
-
Vortex briefly to fully dissolve the compound.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C.
Visual Guides
Caption: Recommended workflow for the storage and preparation of this compound solutions.
Caption: Troubleshooting logic for addressing reduced this compound activity.
References
mitigating cytotoxicity of 2,3-DCPE in normal cells
Welcome to the technical support center for 2,3-dichloro-1-phenyl-4-pyridyl-1-ethanone (2,3-DCPE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound induces cytotoxicity primarily by causing DNA damage. This damage triggers the ATM/ATR signaling cascade, leading to the phosphorylation of Chk1. Activated Chk1 then leads to the degradation of Cdc25A, a phosphatase essential for cell cycle progression. The outcome is a durable S-phase arrest and, particularly in cancer cells, the induction of apoptosis.[1][2][3][4]
Q2: Does this compound affect normal cells and cancer cells differently?
A2: Yes. Published research indicates that this compound induces apoptosis more effectively in various cancer cells than in normal human fibroblasts.[5] While it causes a significant S-phase arrest in cancer cells, it only induces a mild increase in the S-phase population of normal fibroblasts at early time points. This suggests a therapeutic window where cancer cells are more sensitive to this compound's effects than normal cells.
Q3: What are the key molecular markers to confirm the mechanism of action of this compound?
A3: To confirm that this compound is acting through the expected pathway, researchers should assess the phosphorylation status of key proteins. The primary markers include increased phosphorylation of H2A.X (a marker of DNA damage) and Chk1 (at Ser317 and Ser345), and a decrease in the total protein level of Cdc25A.
Q4: Is there a strategy to protect normal cells from this compound-induced cytotoxicity?
A4: A promising strategy, based on the principles of "cyclotherapy," is to transiently arrest normal cells in the G1 phase of the cell cycle before exposure to this compound. Since this compound is toxic to cells in the S-phase, holding normal cells in G1 should reduce its cytotoxic effects. This can be achieved by pre-treating the cells with a reversible CDK4/6 inhibitor. This strategy relies on the fact that many cancer cells have a dysfunctional G1 checkpoint (e.g., due to Rb mutation) and will not arrest, remaining sensitive to the S-phase toxicity of this compound.
Q5: How can I implement a G1-arrest strategy in my experiments?
A5: To implement this protective strategy, you would pre-incubate your normal cells with a low concentration of a CDK4/6 inhibitor (e.g., Palbociclib) for a sufficient time to induce G1 arrest (typically 12-24 hours). After confirming G1 arrest via flow cytometry, you can then co-incubate the cells with this compound and the CDK4/6 inhibitor. The CDK4/6 inhibitor should be washed out after the this compound treatment to allow normal cells to resume proliferation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity observed in normal control cells. | 1. Concentration of this compound is too high.2. Extended exposure time.3. Cells are highly proliferative. | 1. Perform a dose-response curve to determine the optimal concentration with the largest therapeutic window.2. Reduce the incubation time with this compound.3. Implement the G1-arrest mitigation strategy described in Q4 and the protocols below. |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. The cancer cell line used may have a functional G1 checkpoint (wild-type Rb and p53).2. The normal cell line is unusually sensitive. | 1. Verify the Rb and p53 status of your cancer cell line. The differential effect is most pronounced in cancer cells with a defective G1 checkpoint.2. Use a different normal cell line for comparison, such as primary human dermal fibroblasts (HDFs). |
| Inconsistent results in Western blot analysis. | 1. Poor antibody quality.2. Issues with protein extraction or transfer.3. Incorrect timing for observing protein phosphorylation. | 1. Validate antibodies using positive and negative controls.2. Ensure complete lysis and efficient transfer by staining the membrane with Ponceau S before blocking.3. Create a time-course experiment (e.g., 8, 16, 24 hours) to identify the peak of phosphorylation for p-Chk1 and degradation of Cdc25A. |
| Unable to confirm S-phase arrest via flow cytometry. | 1. Incorrect cell fixation.2. RNase A treatment is insufficient.3. Data analysis gating is incorrect. | 1. Use ice-cold 70% ethanol (B145695) and fix cells overnight at 4°C for proper DNA staining.2. Ensure RNase A is active and used at a sufficient concentration to remove RNA, which can also be stained by propidium (B1200493) iodide.3. Set gates based on untreated control cells. Ensure the software model can accurately distinguish G1, S, and G2/M phases. |
Data Presentation
Comparative Cytotoxicity of this compound
The following table presents representative data on the differential cytotoxic effects of this compound on various cancer cell lines compared to normal human fibroblasts. The data is approximated from graphical representations of XTT cell viability assays after a 4-day treatment period.
| Cell Line | Cell Type | Approx. % Viability at 10 µM this compound | Approx. % Viability at 20 µM this compound |
| DLD-1 | Colon Carcinoma | ~40% | ~20% |
| HCT116 | Colon Carcinoma | ~50% | ~30% |
| MCF-7 | Breast Carcinoma | ~60% | ~40% |
| Normal Human Fibroblasts | Normal Fibroblast | ~90% | ~75% |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound in susceptible cells, leading to S-phase arrest.
Caption: Signaling pathway of this compound-induced S-phase arrest.
Proposed Workflow for Mitigating Cytotoxicity in Normal Cells
This diagram outlines the experimental workflow for protecting normal cells from this compound using a CDK4/6 inhibitor to induce a transient G1 arrest.
Caption: Workflow for protecting normal cells via G1 arrest.
Detailed Methodologies
1. Cell Viability (MTT/XTT) Assay
This protocol is for determining the IC50 of this compound and assessing the effectiveness of the G1-arrest mitigation strategy.
-
Cell Seeding: Seed cells (e.g., DLD-1 and normal human fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Mitigation Pre-treatment (for protection assay): For plates with normal cells, replace the medium with medium containing a CDK4/6 inhibitor (e.g., 100 nM Palbociclib). Incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium (with or without the CDK4/6 inhibitor). Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate plates for the desired treatment period (e.g., 72-96 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
2. Western Blot Analysis
This protocol is for detecting changes in the ATM/ATR pathway proteins.
-
Cell Treatment: Seed cells in 6-well plates. Treat with 20 µM this compound for various time points (e.g., 0, 8, 16, 24 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Chk1 (Ser317/345), total Chk1, Cdc25A, p-H2A.X (Ser139), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution after this compound treatment and confirming G1 arrest.
-
Cell Treatment: Seed cells in 6-well plates. For mitigation experiments, pre-treat with a CDK4/6 inhibitor. Treat cells with this compound (e.g., 20 µM) for the desired time (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Delivery of 2,3-DCPE in Animal Models
Welcome to the technical support center for the utilization of 2,3-DCPE in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and to answer frequently asked questions related to the in vivo application of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges that may be encountered during the formulation, administration, and evaluation of this compound in animal models.
Formulation & Administration
Q1: What is a suitable vehicle for dissolving this compound for in vivo administration?
A1: this compound is a hydrophobic small molecule. A common vehicle for such compounds is a mixture of Dimethyl Sulfoxide (DMSO) and a biocompatible oil or aqueous solution. A typical starting formulation for intraperitoneal (IP) or subcutaneous (SC) injection could be:
-
10% DMSO
-
40% PEG400
-
50% Saline
It is crucial to first dissolve the this compound in DMSO before adding the other components. Always prepare the formulation fresh before each use and visually inspect for any precipitation.
Q2: My this compound solution is precipitating upon addition of the aqueous component. What can I do?
A2: Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Increase the percentage of organic co-solvent: You can try increasing the proportion of DMSO or PEG400 in your vehicle. However, be mindful of potential toxicity associated with higher concentrations of these solvents.
-
Warm the solution: Gently warming the solution to 37°C may help in keeping the compound dissolved. Ensure the temperature is not too high to degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Use a different vehicle system: Consider alternative vehicles such as a solution containing 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol (PEG-400) (DPP), which has been shown to be effective for poorly soluble compounds.
Q3: What is the recommended route of administration for this compound in animal models?
A3: The most common routes for preclinical in vivo studies of small molecules like this compound are intraperitoneal (IP) and oral gavage (PO). Intravenous (IV) injection is also possible but may require more complex formulations to avoid precipitation in the bloodstream. The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the compound.
In Vivo Efficacy & Toxicity
Q4: I am not observing significant tumor growth inhibition in my xenograft model. What are the possible reasons?
A4: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low. It is recommended to perform a dose-response study to determine the optimal therapeutic dose.
-
Poor Bioavailability: The compound may not be reaching the tumor at a high enough concentration. This could be due to the formulation, route of administration, or rapid metabolism. Pharmacokinetic studies are recommended to assess the drug's exposure in the plasma and tumor tissue.
-
Tumor Model Resistance: The chosen cancer cell line for the xenograft may be inherently resistant to the mechanism of action of this compound.
-
Administration Schedule: The frequency of administration may not be optimal to maintain a therapeutic concentration of the drug at the tumor site.
Q5: The animals are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?
A5: Toxicity is a critical concern in in vivo studies.
-
Reduce the Dose: The administered dose may be too high. It is essential to determine the Maximum Tolerated Dose (MTD) in a preliminary toxicity study.
-
Monitor Animal Health: Closely monitor the animals daily for any signs of distress, including weight loss, changes in behavior, and altered food and water intake. According to animal welfare guidelines, animals exceeding a certain weight loss percentage (e.g., >20%) should be euthanized.
-
Evaluate Vehicle Toxicity: The vehicle itself can cause toxicity, especially at high concentrations of organic solvents. Always include a vehicle-only control group in your experiments to distinguish between compound- and vehicle-related toxicity.
-
Histopathology: At the end of the study, perform a histopathological analysis of major organs (liver, kidney, spleen, etc.) to assess for any organ-specific toxicity.
Experimental Protocols
1. Protocol for In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture human colon cancer cells (e.g., DLD-1) under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline) fresh before each injection.
-
Administer this compound via intraperitoneal (IP) injection at a predetermined dose (e.g., 20 mg/kg) on a specified schedule (e.g., daily for 14 days).
-
The control group should receive the vehicle only, administered in the same volume and on the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) as a percentage.
-
2. Protocol for Acute Toxicity Study of this compound in Mice
This protocol provides a framework for determining the acute toxicity and Maximum Tolerated Dose (MTD) of this compound.
-
Animal and Housing:
-
Use healthy, young adult mice (e.g., C57BL/6), with an equal number of males and females.
-
Acclimatize the animals for at least one week before the study.
-
-
Dose Selection and Administration:
-
Select a range of doses based on in vitro cytotoxicity data. A common starting point is a 3+3 dose-escalation design.
-
Administer a single dose of this compound via the intended clinical route (e.g., IP or PO) to a small group of mice (n=3 per dose level).
-
Include a vehicle control group.
-
-
Observation and Data Collection:
-
Observe the animals for clinical signs of toxicity immediately after dosing and then daily for 14 days. Signs to monitor include changes in behavior, appearance, and any signs of distress.
-
Record body weights before dosing and at regular intervals throughout the 14-day observation period.
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect blood for hematology and serum chemistry analysis.
-
Collect major organs for histopathological examination.
-
-
MTD Determination:
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or severe clinical signs).
-
Data Presentation
Table 1: Illustrative In Vivo Efficacy of this compound in a DLD-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 14 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IP | 1250 ± 150 | - | +5 ± 2 |
| This compound | 10 | IP | 850 ± 120 | 32 | +2 ± 3 |
| This compound | 20 | IP | 500 ± 90 | 60 | -3 ± 4 |
| This compound | 40 | IP | 250 ± 70 | 80 | -8 ± 5 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Illustrative Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Administration Route | Mortality | Key Clinical Signs | Mean Body Weight Change at Day 7 (%) |
| Vehicle Control | IP | 0/3 | No observable signs | +4 |
| 25 | IP | 0/3 | Mild lethargy within 1 hour | +2 |
| 50 | IP | 0/3 | Moderate lethargy, ruffled fur | -5 |
| 100 | IP | 1/3 | Severe lethargy, ataxia | -15 (for survivors) |
Data are for illustrative purposes only.
Mandatory Visualizations
Validation & Comparative
Validating 2,3-DCPE Induced Apoptosis: A Comparative Guide to Annexin V Staining and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying apoptosis is crucial for evaluating the efficacy of novel therapeutic compounds. This guide provides a comprehensive comparison of Annexin V staining with other common apoptosis detection methods for validating apoptosis induced by 2,3-dichloro-p-cumophenylethanol (2,3-DCPE), a promising anti-cancer agent.
This compound has been shown to induce apoptosis in various cancer cell lines, primarily through the downregulation of the anti-apoptotic protein Bcl-xL. To rigorously validate this programmed cell death pathway, Annexin V staining followed by flow cytometry is a widely accepted and robust method. This guide presents supporting experimental data, detailed protocols, and a comparative analysis of alternative techniques to assist researchers in selecting the most appropriate assay for their experimental needs.
Data Presentation: Quantifying this compound-Induced Apoptosis
Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations. The following table summarizes quantitative data from a representative experiment on DLD-1 colon cancer cells treated with 20 µM this compound for 24 hours.
| Cell Population | Marker Profile | Control (DMSO) (%) | This compound (20 µM) (%) |
| Viable | Annexin V- / PI- | 95.2 | 45.8 |
| Early Apoptotic | Annexin V+ / PI- | 2.1 | 35.7 |
| Late Apoptotic/Necrotic | Annexin V+ / PI+ | 1.5 | 15.3 |
| Necrotic | Annexin V- / PI+ | 1.2 | 3.2 |
Data is illustrative and based on typical results from Annexin V/PI flow cytometry experiments.
Comparison of Apoptosis Detection Methods
Choosing the right apoptosis assay depends on the specific experimental question, cell type, and available equipment. Here is a comparison of Annexin V staining with other commonly used methods.
| Method | Principle | Advantages | Disadvantages |
| Annexin V Staining | Detects the externalization of phosphatidylserine (B164497) (PS), an early apoptotic event. | - Detects early stages of apoptosis. - High sensitivity and specificity when combined with a viability dye (e.g., PI). - Quantitative single-cell analysis via flow cytometry. | - Can also stain necrotic cells if the membrane is compromised. - PS externalization can be reversible in some contexts. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) detects DNA fragmentation, a hallmark of later-stage apoptosis. | - Can be used on fixed cells and tissue sections. - Provides morphological information. | - Detects a later apoptotic event than Annexin V. - Can also label necrotic cells and cells with DNA damage from other sources. |
| Caspase Activity Assays | Measures the activity of key executioner enzymes of apoptosis, such as caspase-3 and caspase-7. | - Directly measures the activity of key apoptotic enzymes. - Can be highly sensitive. | - Caspase activation can be transient. - Plate-based assays do not provide single-cell resolution. |
| Western Blot for Apoptosis Markers | Detects the cleavage of proteins involved in apoptosis, such as PARP and caspases. | - Provides information about specific protein activation in the apoptotic pathway. | - Not a single-cell method; provides population-level data. - Less quantitative than flow cytometry-based methods. |
Experimental Protocols
Detailed Methodology for Annexin V Staining and Flow Cytometry
This protocol outlines the key steps for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
DLD-1 colon cancer cells
-
This compound (20 µM in DMSO)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed DLD-1 cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with 20 µM this compound or an equivalent volume of DMSO for 24 hours.
-
Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS to remove any residual media and trypsin.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension (1 x 10^5 cells), add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Acquire data for FITC (Annexin V) and PI fluorescence.
Mandatory Visualization
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for Annexin V Staining
Caption: Experimental workflow for Annexin V/PI staining.
A Comparative Analysis of the Anticancer Efficacy of 2,3-DCPE and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel small molecule 2,3-dichloro-phenoxy-propyl-amino-ethanol (2,3-DCPE) and the well-established chemotherapeutic agent doxorubicin (B1662922). This comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro cytotoxicity, and the experimental protocols utilized for their evaluation.
At a Glance: this compound vs. Doxorubicin
| Feature | This compound | Doxorubicin |
| Primary Mechanism of Action | Induction of S-phase arrest via the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to apoptosis. Downregulates the anti-apoptotic protein Bcl-xL. | DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis. |
| Molecular Formula | C₁₁H₁₅Cl₂NO₂ | C₂₇H₂₉NO₁₁ |
| In Vitro Efficacy | Demonstrates selective cytotoxicity against various cancer cell lines. | Broad-spectrum cytotoxic activity against a wide range of cancer cell lines. |
| In Vivo Efficacy | Data not available in publicly accessible literature. | Established efficacy in various animal cancer models, including xenografts. |
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and doxorubicin in various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions such as cell density, exposure time, and assay type can influence the results.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | ~20 (concentration used for mechanistic studies) |
| A549 | Lung Cancer | Data not specified, but shown to induce apoptosis |
| U937 | Lymphoma | Data not specified, but shown to induce apoptosis |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colon Cancer | ~0.1 - 1.0 |
| A549 | Lung Cancer | >20[1][2] |
| U937 | Lymphoma | Data not readily available for direct comparison |
| LoVo | Colon Cancer | Data not readily available for direct comparison |
Mechanisms of Action: A Deeper Dive
This compound: Inducing Cell Cycle Arrest and Apoptosis
This compound exerts its anticancer effects primarily by inducing DNA damage, which in turn activates the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling pathway[3][4]. This activation leads to the phosphorylation of checkpoint kinase 1 (Chk1), which then targets the cell division cycle 25A (Cdc25A) phosphatase for degradation. The degradation of Cdc25A results in the arrest of the cell cycle in the S-phase, preventing DNA replication and ultimately leading to programmed cell death (apoptosis)[3]. Furthermore, this compound has been shown to downregulate the expression of the anti-apoptotic protein Bcl-xL, further promoting apoptosis.
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin, a long-standing cornerstone of chemotherapy, employs a multi-faceted mechanism to kill cancer cells. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Visualizing the Pathways
To better understand the distinct mechanisms of these two compounds, the following diagrams illustrate their primary signaling pathways.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: The signaling pathway of this compound-induced S-phase arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the efficacy of this compound and doxorubicin.
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Doxorubicin): This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of doxorubicin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
-
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay (for this compound): Similar to the MTT assay, the XTT assay measures cell viability based on the metabolic reduction of XTT into a soluble formazan product.
-
Cell Seeding and Drug Treatment: Follow similar steps as the MTT assay.
-
XTT Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate for a specified time (e.g., 4 hours).
-
Absorbance Reading: Measure the absorbance of the soluble formazan at the appropriate wavelength (typically 450-500 nm).
-
Apoptosis Assays
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining (for both): This method is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in a binding buffer and stain with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
-
In Vivo Efficacy
Doxorubicin has been extensively studied in various animal models of cancer, including xenograft models where human cancer cells are implanted into immunocompromised mice. These studies have consistently demonstrated its ability to inhibit tumor growth. A typical experimental protocol for a xenograft model involves:
-
Cell Implantation: Subcutaneous injection of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allowing tumors to reach a palpable size.
-
Drug Administration: Intravenous or intraperitoneal injection of doxorubicin at a specified dose and schedule.
-
Tumor Measurement: Regular measurement of tumor volume to assess the efficacy of the treatment.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and further analysis such as immunohistochemistry can be performed.
This compound: As of the latest literature review, there is a lack of publicly available data on the in vivo efficacy of this compound in animal cancer models. One study investigated the in vivo effects of two other dichloric compounds in a U87 glioblastoma xenograft model and found that they inhibited tumor growth; however, it was not specified if this compound was one of these compounds. Further research is required to establish the in vivo anticancer potential of this compound.
Conclusion
This compound and doxorubicin represent two distinct approaches to cancer therapy. Doxorubicin is a well-established, broad-spectrum cytotoxic agent with a multi-targeted mechanism of action and proven in vivo efficacy. In contrast, this compound is a novel small molecule with a more targeted mechanism, inducing S-phase arrest through the ATM/ATR-Chk1-Cdc25A signaling pathway. While in vitro studies demonstrate the pro-apoptotic potential of this compound, a comprehensive comparison of its efficacy with doxorubicin is currently limited by the absence of direct comparative studies and in vivo data for this compound. Future research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound and its standing relative to established chemotherapeutics like doxorubicin.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the On-Target Effects of 2,3-DCPE In Vitro: A Comparative Guide
In the landscape of cancer research and drug development, the small molecule 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE) has emerged as a compound of interest due to its pro-apoptotic and cell cycle inhibitory activities. This guide provides a comprehensive overview of the in vitro on-target effects of this compound, offering a comparative perspective with established chemotherapeutic agents and detailing the experimental protocols necessary for its evaluation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action and to guide further investigation.
On-Target Effects of this compound: Induction of S-Phase Arrest and Apoptosis
In vitro studies have demonstrated that this compound exerts its anti-cancer effects primarily through the induction of S-phase cell cycle arrest and apoptosis in cancer cells.[1][2] The underlying mechanism involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway, a critical cellular response to DNA damage.[1][2][3]
Upon treatment with this compound, cancer cells exhibit an upregulation of phosphorylated H2A histone family member X (γH2AX), a sensitive marker of DNA double-strand breaks. This DNA damage triggers the activation of the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases. Activated ATM/ATR, in turn, phosphorylates and activates checkpoint kinase 1 (Chk1). Activated Chk1 then targets the M-phase inducer phosphatase 1 (Cdc25A) for degradation. The degradation of Cdc25A prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S-phase, leading to cell cycle arrest.
Furthermore, this compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. This apoptotic effect is associated with the downregulation of the anti-apoptotic protein Bcl-xL.
The following diagram illustrates the signaling pathway activated by this compound:
Comparative Analysis with Doxorubicin
To provide a context for the on-target effects of this compound, this section presents a conceptual comparison with doxorubicin, a widely used chemotherapeutic agent known to induce DNA damage and cell cycle arrest. It is important to note that the following data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental setting.
| Parameter | This compound | Doxorubicin |
| Mechanism of Action | Induces DNA damage and activates the ATM/ATR-Chk1-Cdc25A pathway. | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage. |
| Cell Cycle Effect | Induces S-phase arrest. | Primarily induces G2/M phase arrest. |
| Apoptosis Induction | Induces apoptosis, associated with Bcl-xL downregulation. | Potent inducer of apoptosis through both intrinsic and extrinsic pathways. |
| Effective Concentration | Reported effective concentrations in the micromolar range (e.g., 20 µM). | Effective concentrations vary widely depending on the cell line, but are often in the nanomolar to low micromolar range. |
Experimental Protocols
To facilitate the in vitro evaluation of this compound and its alternatives, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a comparator drug for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in the signaling pathway.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Chk1, Chk1, Cdc25A, γH2AX, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
The following diagram outlines a general experimental workflow for assessing the on-target effects of a compound like this compound:
Conclusion
This compound demonstrates clear on-target effects in vitro by inducing DNA damage, activating the ATM/ATR-Chk1-Cdc25A signaling pathway, and consequently causing S-phase arrest and apoptosis in cancer cells. While direct comparative data with other agents is limited, the distinct mechanism of action of this compound positions it as a valuable tool for cancer research. The provided experimental protocols offer a robust framework for researchers to independently verify these effects and to conduct comparative studies against other potential therapeutics. Further investigation into the on-target effects of this compound, particularly through direct comparative studies, will be crucial in fully elucidating its therapeutic potential.
References
A Comparative Guide to the-Cross-Validation of 2,3-DCPE's Mechanism Across Diverse Cancer Cell Lines
This guide provides a comparative analysis of the novel synthetic compound 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), detailing its cytotoxic effects and mechanism of action across different cancer cell lines. It is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound has been identified as a potent inducer of DNA damage in cancer cells.[1][2][3] This activity leads to the activation of the ATM/ATR signaling pathway, a critical component of the DNA damage response.[1][2] The activation of this pathway subsequently triggers S-phase cell cycle arrest and apoptosis (programmed cell death).
The core mechanism involves the following steps:
-
Induction of DNA Damage : this compound treatment leads to the phosphorylation of H2A histone family member X (p-H2A.X), a sensitive biomarker for DNA double-strand breaks.
-
Activation of ATM/ATR Kinases : These kinases are activated in response to DNA damage.
-
Chk1 Phosphorylation : Activated ATM/ATR phosphorylates checkpoint kinase 1 (Chk1).
-
Cdc25A Degradation : The phosphorylation of Chk1 leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A).
-
S-Phase Arrest : The degradation of Cdc25A results in the arrest of the cell cycle in the S-phase, preventing cells with damaged DNA from proceeding to mitosis.
While this pathway is central to this compound-induced cell cycle arrest, the compound also induces apoptosis, although ATM/ATR inhibitors have shown limited effect on this particular outcome.
Comparative Performance Across Cell Lines
The efficacy of this compound has been evaluated in various human cancer cell lines. The tables below summarize the cytotoxic effects of this compound, providing a comparison of its potency in different cancer types.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Carcinoma | ~20 µM (for significant S-phase arrest) |
| Other Cell Lines | (Data to be populated from further studies) |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: Effect of this compound on Cell Cycle Distribution in DLD-1 Cells
| Treatment | Duration (hours) | % of Cells in S-Phase |
| Control (DMSO) | 18 | (Baseline) |
| This compound (20 µM) | 18 | ~83% |
| This compound + Caffeine (ATM/ATR Inhibitor) | 18 | ~39.6% |
| This compound + Wortmannin (ATM/ATR Inhibitor) | 18 | ~48.2% |
Data shows a significant increase in the S-phase population upon this compound treatment, which is partially reversed by ATM/ATR inhibitors, confirming the pathway's involvement.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials : 96-well plates, cancer cell lines, complete growth medium, this compound, DMSO, MTT solution, plate reader.
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound in the growth medium. Replace the old medium with the compound solutions and incubate for a specified period (e.g., 48 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Materials : 6-well plates, cancer cell lines, this compound, PBS, ice-cold 70% ethanol (B145695), Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure :
-
Cell Seeding and Treatment : Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting : Harvest cells using trypsinization.
-
Fixation : Wash cells with PBS and fix in ice-cold 70% ethanol overnight.
-
Staining : Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry : Analyze the DNA content of the cells by flow cytometry.
-
Protocol 3: Western Blotting
This protocol is used to detect the expression levels of specific proteins involved in the signaling pathway.
-
Materials : Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., for p-H2A.X, Chk1, Cdc25A), HRP-conjugated secondary antibodies, chemiluminescence substrate.
-
Procedure :
-
Protein Extraction : Lyse treated and untreated cells to extract total protein.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Separate proteins by size using SDS-PAGE.
-
Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : Visualize protein bands using a chemiluminescence substrate and an imaging system.
-
Visualizations: Workflows and Signaling Pathways
dot
Caption: Signaling pathway of this compound in cancer cells.
dot
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparative study of 2,3-DCPE's effect on cancerous vs. non-cancerous cells
A Comparative Analysis of 2,3-DCPE's Effects on Cancerous versus Non-Cancerous Cells
Introduction
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol, commonly known as this compound, is a synthetic small molecule that has demonstrated potential as an anticancer agent. This guide provides a comparative study of the effects of this compound on cancerous and non-cancerous cells, drawing upon experimental data from in vitro studies. The focus is on its differential cytotoxicity, induction of apoptosis, and impact on cell cycle regulation and associated signaling pathways. This information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Cytotoxicity Profile of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound across various human cancer cell lines and a normal human fibroblast cell line, highlighting the compound's selective cytotoxicity towards cancerous cells.
| Cell Line | Cell Type | IC50 (μM) | Reference |
| LoVo | Human Colon Cancer | 0.89 | [1][2] |
| DLD-1 | Human Colon Cancer | 1.95 | [1][2] |
| H1299 | Human Lung Cancer | 2.24 | [1] |
| A549 | Human Lung Cancer | 2.69 | |
| Normal Human Fibroblasts (NHFBs) | Normal Human Fibroblasts | 12.6 |
The data clearly indicates that this compound is significantly more potent against the tested cancer cell lines compared to normal human fibroblasts, with IC50 values being 4.7 to 14.2 times lower in cancer cells.
Comparative Effects on Apoptosis and Cell Cycle
Experimental evidence demonstrates that this compound selectively induces apoptosis and cell cycle arrest in cancerous cells, while having a minimal effect on normal cells.
Apoptosis Induction
In various cancer cell lines, this compound has been shown to induce apoptosis effectively. This is characterized by the activation of key apoptotic markers. In contrast, only a minimal increase in apoptotic cells was observed in normal human fibroblasts (NHFBs) upon treatment with this compound.
Key molecular events in this compound-induced apoptosis in cancer cells include:
-
Caspase Activation: Cleavage and activation of caspase-3, caspase-8, and caspase-9.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase.
-
Cytochrome c Release: Release of cytochrome c from the mitochondria.
-
Bcl-XL Downregulation: Attenuation of the anti-apoptotic protein Bcl-XL. Overexpression of Bcl-XL has been shown to block this compound-mediated apoptosis.
Notably, these apoptotic events were not significantly observed in normal human fibroblasts treated with this compound.
Cell Cycle Arrest
This compound has been found to induce S-phase arrest in colon cancer cells. This arrest is a protective response to DNA damage. In contrast, the compound induced only a mild increase of S-phase cells in normal fibroblasts at early time points after treatment.
Signaling Pathway: ATM/ATR-Chk1-Cdc25A in Cancer Cells
The mechanism underlying this compound-induced S-phase arrest in colon cancer cells involves the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway in response to DNA damage.
The key steps in this pathway are:
-
DNA Damage: this compound treatment leads to DNA damage, indicated by the upregulation of phosphorylated H2A histone family member X (p-H2A.X), a biomarker for DNA double-strand breaks.
-
ATM/ATR Activation: The DNA damage activates the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases.
-
Chk1 Phosphorylation: Activated ATM/ATR then phosphorylates and activates checkpoint kinase 1 (Chk1).
-
Cdc25A Degradation: Activated Chk1 leads to the degradation of the M-phase inducer phosphatase 1 (Cdc25A).
-
S-Phase Arrest: The degradation of Cdc25A prevents the activation of cyclin-dependent kinases required for S-phase progression, leading to cell cycle arrest in the S-phase.
The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells (both cancerous and non-cancerous) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 4 days).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with this compound or a vehicle control, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the PI fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are lysed in a suitable lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases, Bcl-XL, p-H2A.X, Chk1, Cdc25A). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations: Workflows and Logical Relationships
Experimental Workflow
The following diagram outlines the typical experimental workflow for a comparative study of this compound.
Logical Relationship of the Comparative Study
Conclusion
The available experimental data strongly suggests that this compound exhibits selective cytotoxic effects against a variety of cancer cell lines while being significantly less toxic to normal human fibroblasts. This selectivity is manifested through a more potent induction of apoptosis and cell cycle arrest in cancerous cells. The underlying mechanism for S-phase arrest in colon cancer cells is attributed to the activation of the ATM/ATR-Chk1-Cdc25A DNA damage response pathway. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical evaluation in cancer therapy.
References
Validating the Role of the ATM/ATR-Chk1-Cdc25A Pathway in 2,3-DCPE Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the small molecule 2,3-DCPE and its mechanism of action, specifically focusing on the validation of the ATM/ATR-Chk1-Cdc25A signaling pathway's role in its anti-cancer effects. We present a comparison of this compound with other known inhibitors of this pathway, supported by experimental data and detailed protocols for key validation assays.
Introduction to this compound and the DNA Damage Response Pathway
The compound 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (this compound) has been identified as a potential anti-cancer agent that induces S-phase arrest and apoptosis in colon cancer cells.[1][2] The underlying mechanism involves the activation of the DNA damage response (DDR) pathway, a critical cellular process for maintaining genomic integrity.[3] A key axis in the DDR is the ATM/ATR-Chk1-Cdc25A pathway. ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) are kinases that, upon sensing DNA damage, phosphorylate and activate checkpoint kinase 1 (Chk1).[4][5] Activated Chk1 then targets Cdc25A (M-phase inducer phosphatase 1) for degradation, leading to cell cycle arrest, which allows time for DNA repair.
Studies have demonstrated that this compound induces DNA damage, evidenced by the phosphorylation of H2A histone family member X (p-H2A.X), a biomarker for DNA double-strand breaks. This damage subsequently triggers the ATM/ATR-Chk1-Cdc25A cascade, resulting in S-phase cell cycle arrest.
Performance Comparison of this compound and Alternative Pathway Inhibitors
The efficacy of this compound can be benchmarked against other well-characterized inhibitors of the ATM, ATR, and Chk1 kinases. The following tables summarize key performance data.
Table 1: Effect of this compound on Cell Cycle Distribution in DLD-1 Colon Cancer Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| DMSO (Control) | 55.2 | 33.5 | 11.3 |
| 20 µM this compound | 10.1 | 83.0 | 6.9 |
| 2 mM Caffeine + 20 µM this compound | 35.7 | 39.6 | 24.7 |
| 500 nM Wortmannin + 20 µM this compound | 28.9 | 48.2 | 22.9 |
Data extracted from a study on DLD-1 colon cancer cells. Caffeine and Wortmannin are known inhibitors of ATM/ATR. The data shows that co-treatment with these inhibitors partially abrogates the S-phase arrest induced by this compound, thus validating the involvement of the ATM/ATR pathway.
Table 2: Comparison of this compound with Selected ATM, ATR, and Chk1 Inhibitors
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Lines | Key Effects |
| This compound | Induces DNA damage, activating ATM/ATR pathway | 20 µM (for S-phase arrest) | DLD-1 (colon) | Induces S-phase arrest and apoptosis. |
| Ceralasertib (AZD6738) | ATR | Varies by cell line | LoVo (colorectal), HCC1806 (breast), H460 (lung) | Inhibits Chk1 phosphorylation, induces cell cycle arrest. |
| Prexasertib (LY2606368) | Chk1, Chk2 | IC50 < 10 nM for Chk1 and Chk2 | Various cancer cell lines | Induces cell death, particularly in cells with high replication stress. |
| MK-8776 | Chk1 | IC50 in the low nanomolar range | U2OS, CAKI-1, AsPC-1, OVCAR3 | Single agent cytotoxicity in sensitive cell lines. |
| SRA737 | Chk1 | IC50 in the low nanomolar range | U2OS, CAKI-1, AsPC-1, OVCAR3 | Single agent cytotoxicity in sensitive cell lines. |
| Wortmannin | ATM, ATR (and other PI3K-related kinases) | 500 nM (used to inhibit this compound effect) | DLD-1 (colon) | Abrogates this compound-induced S-phase arrest. |
| Caffeine | ATM, ATR | 2 mM (used to inhibit this compound effect) | DLD-1 (colon) | Abrogates this compound-induced S-phase arrest. |
Mandatory Visualizations
Here are the diagrams illustrating the signaling pathway and experimental workflows as requested.
Caption: The signaling pathway of this compound action.
Caption: Experimental workflow for Western Blot analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phospho-Chk1 (Ser345) and Cdc25A
This protocol is for determining the phosphorylation status of Chk1 and the expression level of Cdc25A following treatment with this compound.
Materials and Reagents:
-
DLD-1 cells
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser345), anti-total Chk1, anti-Cdc25A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed DLD-1 cells and grow to 70-80% confluency. Treat cells with 20 µM this compound or DMSO for various time points (e.g., 16, 24, 32 hours).
-
Sample Preparation: Lyse cells and quantify protein concentration using a BCA assay. Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and add chemiluminescent substrate. Capture the signal using a digital imager. Quantify band intensities and normalize to the loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials and Reagents:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting and Fixation: Harvest cells by trypsinization and wash with PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for at least 30 minutes.
-
Data Acquisition and Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
In Vitro Chk1 Kinase Assay
This assay measures the kinase activity of Chk1 directly.
Materials and Reagents:
-
Recombinant Chk1 enzyme
-
Chk1 substrate (e.g., a peptide derived from Cdc25C)
-
Kinase assay buffer
-
ATP (including [γ-32P]ATP for radioactive detection or as part of a luminescence-based kit like ADP-Glo™)
-
Test compounds (e.g., this compound, known Chk1 inhibitors)
Procedure (Example using ADP-Glo™ Assay):
-
Reaction Setup: In a 96-well plate, add the test inhibitor, recombinant Chk1 enzyme, and the Chk1 substrate in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-45 minutes.
-
Measurement: Read the luminescence. The signal intensity is proportional to the amount of ADP formed and thus to the Chk1 kinase activity.
This guide provides a foundational framework for validating the role of the ATM/ATR-Chk1-Cdc25A pathway in the action of this compound and for comparing its performance with other pathway inhibitors. The provided data and protocols should enable researchers to design and execute experiments to further elucidate the therapeutic potential of targeting this critical DNA damage response pathway.
References
- 1. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Anticancer Effects of 2,3-DCPE Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of two distinct compounds, both abbreviated as 2,3-DCPE, when combined with other anticancer agents. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental methodologies and visual representations of the underlying biological pathways.
Distinguishing the Two this compound Compounds
It is crucial to differentiate between two separate molecules that have been referred to as this compound in scientific literature:
-
2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone : Hereafter referred to as Naphthoquinone-DCPE (or Z285/DCDMNQ) .
-
2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol : Hereafter referred to as Phenoxy-DCPE .
This guide will assess each compound individually, presenting the available data on their synergistic interactions with other anticancer drugs.
Part 1: Naphthoquinone-DCPE (2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone)
Naphthoquinone-DCPE has been investigated for its anticancer properties, including its ability to work in concert with other therapeutic agents. This section focuses on its synergistic effects with 4-hydroxytamoxifen (B85900) (4-OHT) in the context of triple-negative breast cancer (TNBC).
Synergistic Effects with 4-Hydroxytamoxifen (4-OHT)
Studies have explored the combination of Naphthoquinone-DCPE (Z285) with 4-OHT, an active metabolite of tamoxifen, as a potential therapeutic strategy for TNBC, a particularly aggressive form of breast cancer.[1][2]
The following table summarizes the cytotoxic effects of Naphthoquinone-DCPE (Z285) and 4-OHT, both individually and in combination, on various breast cancer cell lines.
| Cell Line | Treatment | IC50 (µM) after 72h | Synergy Analysis (72h) | Reference |
| MCF7 | Z285 alone | ~4 | Additive | [2] |
| 4-OHT alone | ~10 | [1] | ||
| Combination (Z285 + 4-OHT) | Not explicitly stated | |||
| HCC1806 | Z285 alone | ~7 | Additive | [2] |
| 4-OHT alone | ~10 | |||
| Combination (Z285 + 4-OHT) | Not explicitly stated | |||
| Hs578T | Z285 alone | ~8 | Additive | |
| 4-OHT alone | ~9 | |||
| Combination (Z285 + 4-OHT) | Not explicitly stated | |||
| MDA-MB-231 | Z285 alone | ~15 | Antagonistic | |
| 4-OHT alone | ~15 | |||
| Combination (Z285 + 4-OHT) | Not explicitly stated |
Note: The combinatorial analysis was performed using Synergyfinder®, which indicated additive effects in MCF7, HCC1806, and Hs578T cell lines, and an antagonistic response in MDA-MB-231 cells.
Proposed Mechanism of Action
The anticancer activity of Naphthoquinone-DCPE is believed to stem from its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells. Additionally, Naphthoquinone-DCPE has been shown to cause a significant increase in the production of reactive oxygen species (ROS) in some breast cancer cell lines, which can contribute to its cytotoxic effects.
Caption: Workflow for assessing the synergistic effects of Naphthoquinone-DCPE and 4-OHT.
Experimental Protocols
-
Cell Lines: MDA-MB-231, Hs578T, MCF7, and HCC1806 human breast cancer cell lines.
-
Culture Medium: Specific media for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Naphthoquinone-DCPE, 4-OHT, or a combination of both.
-
Incubate the plates for 24, 72, or 120 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Culture cells in the presence of Naphthoquinone-DCPE, 4-OHT, or their combination for a specified time (e.g., 8 hours).
-
Incubate the cells with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Incubate supercoiled plasmid DNA with topoisomerase I enzyme in the presence or absence of Naphthoquinone-DCPE.
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) using agarose (B213101) gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide).
-
Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.
Part 2: Phenoxy-DCPE (2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol)
Phenoxy-DCPE has demonstrated anticancer properties and has been studied for its ability to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin (B142131).
Synergistic Effects with Cisplatin
In ovarian carcinoma cell lines, Phenoxy-DCPE has been shown to enhance the cytotoxic effects of cisplatin, a commonly used chemotherapy drug.
The combination of Phenoxy-DCPE with cisplatin has been observed to increase the cytotoxicity in cisplatin-resistant ovarian cancer cells (OAW42-R).
| Cell Line | Treatment | Effect | Reference |
| OAW42-R | Phenoxy-DCPE + Cisplatin | Increased cytotoxic effect compared to cisplatin alone. | |
| DLD-1 | Phenoxy-DCPE (20 µM) | Time-dependent increase in S-phase cell population. |
Note: Specific Combination Index (CI) or Dose Reduction Index (DRI) values were not available in the reviewed abstracts.
Mechanism of Action: S-Phase Arrest via ATM/ATR-Chk1-Cdc25A Pathway
In colon cancer cells (DLD-1), Phenoxy-DCPE has been shown to induce DNA damage, leading to S-phase cell cycle arrest. This process is mediated by the activation of the ATM/ATR-Chk1-Cdc25A signaling pathway.
Caption: Signaling pathway of Phenoxy-DCPE-induced S-phase arrest.
Experimental Protocols
-
Cell Lines: Ovarian carcinoma cell lines (e.g., OAW42-R, IGROV1-R10, SKOV3) and colon cancer cell lines (e.g., DLD-1).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS and antibiotics.
-
Culture Conditions: Standard incubation at 37°C in a 5% CO2 atmosphere.
-
Treat cells with Phenoxy-DCPE for various durations (e.g., 8 to 18 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Treat DLD-1 cells with Phenoxy-DCPE (e.g., 20 µM) for different time points (e.g., 16, 24, 32 hours).
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Chk1, Chk1, Cdc25A, p-H2A.X, H2A.X, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
Both Naphthoquinone-DCPE and Phenoxy-DCPE exhibit promising synergistic or sensitizing effects when combined with established anticancer agents. Naphthoquinone-DCPE, in combination with 4-hydroxytamoxifen, shows additive effects in several breast cancer cell lines, likely through mechanisms involving topoisomerase I inhibition and ROS production. Phenoxy-DCPE enhances the efficacy of cisplatin in ovarian cancer and induces S-phase arrest in colon cancer cells by activating the ATM/ATR-Chk1-Cdc25A DNA damage response pathway.
Further research is warranted to obtain more detailed quantitative data on the synergistic interactions of both compounds, including Combination Index and Dose Reduction Index values across a wider range of cancer types and in vivo models. The detailed experimental protocols provided in this guide can serve as a foundation for such future investigations.
References
side-by-side comparison of 2,3-DCPE with other apoptosis inducers
In the landscape of cancer research and drug development, the induction of apoptosis—programmed cell death—is a key therapeutic strategy. This guide provides a side-by-side comparison of a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), with established apoptosis inducers: Staurosporine, Cisplatin, and TNF-related apoptosis-inducing ligand (TRAIL). This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, efficacy, and the experimental data supporting their activity.
Mechanism of Action and Efficacy
This compound is a synthetic compound that has demonstrated a propensity to induce apoptosis and cell cycle arrest in various cancer cell lines, with a notably higher selectivity for cancer cells over normal human fibroblasts.[1][2] Its primary mechanism of action involves the induction of DNA damage, which in turn activates the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to S-phase arrest in the cell cycle.[3][4][5] Furthermore, this compound has been shown to down-regulate the anti-apoptotic protein Bcl-xL and promote the release of cytochrome c from the mitochondria, indicating its engagement of the intrinsic apoptosis pathway.
Staurosporine , a natural alkaloid, is a potent, broad-spectrum inhibitor of protein kinases. It is widely used as a tool compound in research to induce apoptosis in a multitude of cell lines. Staurosporine can trigger both caspase-dependent and -independent apoptotic pathways. Its non-selective nature, however, can lead to off-target effects, making it more suitable for in vitro studies than for therapeutic applications.
Cisplatin is a cornerstone of chemotherapy, a platinum-based drug that cross-links with DNA, leading to DNA damage and the subsequent activation of apoptosis. Its mechanism is complex, involving the activation of multiple signaling pathways, including those mediated by p53 and the mitochondrial pathway. While effective, its use is often limited by significant side effects and the development of drug resistance.
TRAIL is a naturally occurring cytokine that selectively induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5. This binding initiates the extrinsic apoptosis pathway through the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8. Although promising for its cancer-selective activity, the therapeutic efficacy of TRAIL can be hampered by resistance mechanisms in some tumor types.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and the other apoptosis inducers. It is important to note that the IC50 values can vary significantly between studies due to differences in cell lines, experimental conditions, and assay methods.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colon Cancer | 0.89 |
| DLD-1 | Colon Cancer | 1.95 |
| H1299 | Lung Cancer | 2.24 |
| A549 | Lung Cancer | 2.69 |
| Normal Human Fibroblasts | Normal | 12.6 |
Table 2: Effective Concentrations and IC50 Values of Staurosporine, Cisplatin, and TRAIL
| Inducer | Cell Line | Cancer Type | Effective Concentration / IC50 |
| Staurosporine | HCT116 | Colon Cancer | IC50 = 6 nM |
| HeLa S3 | Cervical Cancer | IC50 = 4 nM | |
| PC12 | Pheochromocytoma | >90% apoptosis at 1 µM | |
| Cisplatin | A549 | Lung Cancer | IC50 ≈ 5-10 µM |
| HOS | Osteosarcoma | 75.9% apoptosis at 10 µM | |
| TRAIL | H460 | Lung Cancer | Concentration-dependent apoptosis (0-100 ng/ml) |
| OVCAR-3 | Ovarian Cancer | Concentration-dependent apoptosis (0-100 ng/ml) | |
| MCF7 | Breast Cancer | Concentration-dependent apoptosis (0-100 ng/ml) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
References
- 1. Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRAIL induces apoptosis in triple-negative breast cancer cells with a mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Small molecule this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2,3-DCPE: A Guide for Laboratory Professionals
The proper disposal of 2,3-dichloro-1-(3,4-dihydroxyphenyl)ethanone (2,3-DCPE) is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to mitigate risks and ensure a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, data from structurally similar compounds, such as 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the following personal protective equipment (PPE) and handling precautions are mandatory.
Personal Protective Equipment (PPE) Specifications
| Protective Equipment | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. |
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Detailed Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations. Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "2,3-dichloro-1-(3,4-dihydroxyphenyl)ethanone".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to prevent potentially violent reactions.
Step 2: Container Management
-
Container Choice: Use a sturdy, leak-proof container that is chemically compatible with this compound. Plastic containers are generally preferred.
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.
-
Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA). This area must be clearly marked with a "Hazardous Waste" sign.
-
Storage Time: Adhere to the storage time limits for hazardous waste as stipulated by your institution and local regulations.
Step 3: Waste Disposal Request and Pickup
-
Contact EHS: When the waste container is full or approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Complete any required waste pickup request forms, accurately detailing the contents of the container.
Step 4: Spill Management
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and entering drains or waterways.
-
Cleanup: Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontamination: Thoroughly clean the spill area.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and protecting our ecosystem. It is crucial for all laboratory personnel to be familiar with their institution's specific chemical hygiene plan and waste disposal protocols.
References
Navigating the Safe Handling of 2,3-DCPE: A Comprehensive Guide
The term "2,3-DCPE" can refer to two distinct chemical compounds with significantly different properties and associated risks: 2,3-Dichloro-1-propene , a highly flammable and toxic liquid, and 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol , a proapoptotic compound utilized in cancer research. To ensure the safety of all laboratory personnel, it is imperative to first correctly identify the specific compound being used. This guide provides essential safety and logistical information for the handling and disposal of both substances.
Section 1: Personal Protective Equipment (PPE) for 2,3-Dichloro-1-propene
Chemical Identity:
-
Name: 2,3-Dichloro-1-propene
-
Synonyms: 2,3-Dichloropropene, 2,3-Dichloropropylene
-
CAS Number: 78-88-6
Primary Hazards: Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin and eye irritation, and may cause respiratory irritation and genetic defects.[1]
Recommended Personal Protective Equipment
A comprehensive approach to personal protection is critical when handling 2,3-Dichloro-1-propene. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eyes/Face | Safety glasses with side shields and a face shield | Provides protection against splashes and vapors. A face shield offers an additional layer of protection for the entire face. |
| Respiratory | Full-face respirator with appropriate cartridges | A type ABEK (EN14387) respirator filter is recommended to protect against organic vapors, and acidic and basic gases. Use in a well-ventilated area, preferably within a chemical fume hood. |
| Body | Chemical-resistant apron or lab coat | Provides a barrier against accidental spills and splashes. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Handling and Storage Protocols
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).
-
Location: All handling of 2,3-Dichloro-1-propene should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.
-
Dispensing: Use only spark-proof tools and equipment to prevent ignition of flammable vapors. Ground all containers and receiving equipment to prevent static discharge.
-
Spill Management: Have a spill kit readily available. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep in a designated flammables storage cabinet.
-
Incompatible with strong oxidizing agents.
Disposal Plan
Contaminated materials and waste containing 2,3-Dichloro-1-propene must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "2,3-Dichloro-1-propene".
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Section 2: Personal Protective Equipment (PPE) for this compound (hydrochloride)
Chemical Identity:
-
Name: 2-[[3-(2,3-dichlorophenoxy)propyl]amino]-ethanol hydrochloride
-
CAS Number: 1009555-55-8
-
Primary Use: A proapoptotic compound used in cancer research to induce apoptosis in cancer cells.
Primary Hazards: As a bioactive compound that induces apoptosis (programmed cell death), the primary risk is associated with its pharmacological effects. Inhalation, ingestion, or skin contact could have unintended biological effects.
Recommended Personal Protective Equipment
Standard laboratory PPE for handling biologically active or potentially hazardous compounds is required.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Disposable nitrile gloves | Protects against skin contact. Change gloves immediately if contaminated. |
| Eyes | Safety glasses with side shields | Protects eyes from accidental splashes of solutions. |
| Respiratory | Not generally required for small quantities | Handle in a well-ventilated area. If weighing powder or creating aerosols, a fume hood or a respirator may be necessary. |
| Body | Lab coat | Protects clothing and skin from contamination. |
| Feet | Closed-toe shoes | Standard laboratory practice for foot protection. |
Experimental Workflow for Handling this compound (hydrochloride)
The following diagram outlines a typical workflow for preparing a solution of this compound for in vitro experiments.
Caption: Workflow for preparing and using this compound (hydrochloride).
Disposal Plan
Waste generated from experiments with this compound (hydrochloride) should be handled with care.
-
Waste Collection: All contaminated materials, including pipette tips, tubes, and cell culture media containing the compound, should be collected in a designated hazardous waste container.
-
Labeling: The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound (hydrochloride)".
-
Disposal: Dispose of the waste through your institution's EHS office. Due to its biological activity, it may require specific disposal protocols, such as incineration.
By correctly identifying the specific "this compound" compound and adhering to the appropriate safety protocols, researchers can minimize risks and ensure a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
